BNN6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H22N4O2 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-butan-2-yl-N-[4-[butan-2-yl(nitroso)amino]phenyl]nitrous amide |
InChI |
InChI=1S/C14H22N4O2/c1-5-11(3)17(15-19)13-7-9-14(10-8-13)18(16-20)12(4)6-2/h7-12H,5-6H2,1-4H3 |
InChI Key |
YLTBEWSTQZLPJS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BNN6: A Thermoresponsive Nitric Oxide Donor
Introduction
BNN6, chemically known as N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine, is a thermoresponsive molecule capable of releasing nitric oxide (NO) upon thermal stimulation.[1][2][3] This property makes it a significant compound in the field of pharmacology and drug delivery, particularly in cancer therapy. Nitric oxide is a crucial signaling molecule in various physiological and pathological processes, and at high concentrations, it can induce apoptosis in tumor cells.[1][4] this compound is often utilized in synergistic therapeutic strategies, such as photothermal therapy (PTT), where its NO-releasing capabilities are activated by localized heat generated by a photothermal agent under near-infrared (NIR) light irradiation.[1][5][6][7]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a p-phenylenediamine (B122844) core with two sec-butyl and two nitroso functional groups attached to the nitrogen atoms.
Chemical Formula: C₁₄H₂₂N₄O₂[8]
Molecular Weight: 278.2 g/mol (calculated), with an observed mass spectrometry peak at 279.2 [M+H]⁺.[8]
Appearance: A solid, often described as a beige precipitate.[8]
Solubility: this compound is water-insoluble.[8]
Synthesis and Characterization
The synthesis of this compound involves the nitrosation of N,N′-bis-sec-butylamino-p-phenylenediamine (BPA). The structure is typically confirmed using Hydrogen Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS).[8]
Synthesis Protocol
A detailed protocol for the synthesis of this compound is described as an addition reaction.[8]
-
Dissolve N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) (10 mmol) in 18 mL of ethanol (B145695).
-
Add 20 mL of a 6 M degassed aqueous solution of sodium nitrite (B80452) (NaNO₂) to the mixture with stirring under a nitrogen atmosphere.
-
After 30 minutes, add 20 mL of a 6 M aqueous solution of hydrochloric acid (HCl) dropwise.
-
The solution will change color from red to orange, and a beige precipitate of this compound will form.
-
The synthesized this compound is then purified by washing with ethanol and drying under a vacuum.[8]
Characterization Data
| Technique | Parameters | Observed Results | Reference |
| ¹H NMR | 300 MHz, CDCl₃ | δ 7.52 (4H), 4.95–4.69 (2H), 2.00–1.84 (2H), 1.81–1.69 (2H), 1.48 (t, J=7.6 Hz, 6H), 1.08 (td, J=7.4, 5.3 Hz, 6H) | [8] |
| Mass Spectrometry | ESI+ | Calculated for C₁₄H₂₂N₄O₂: 278.2 [M]⁺; Found: 279.2 [M+H]⁺ | [8] |
Mechanism of Action: Thermoresponsive Nitric Oxide Release
This compound is designed to be stable at physiological temperatures but decomposes to release nitric oxide when subjected to heat.[1][3] This thermoresponsive property is harnessed in cancer therapy by combining this compound with photothermal agents, such as gold nanoshells or graphene oxide.[2][5] These agents generate localized hyperthermia upon irradiation with near-infrared (NIR) light, which can penetrate biological tissues more deeply than visible or UV light.[2][5] The heat generated triggers the decomposition of this compound, leading to a high local concentration of NO in the tumor microenvironment, which in turn induces cancer cell apoptosis.[1][2]
Experimental Protocols
This section details the methodologies for key experiments involving this compound, including its loading into nanocarriers, quantification of NO release, and evaluation of its therapeutic efficacy.
This compound Loading into Nanocarriers (Example: Graphene Oxide)
This protocol describes the self-assembly method for loading this compound onto graphene oxide (GO) nanosheets.[8]
-
Synthesize GO nanosheets according to established methods.
-
Resuspend 4.2 mg of GO in 4 mL of DMSO with stirring.
-
Dropwise add 1 mL of a this compound solution in DMSO (8.4 mg/mL) to the GO suspension.
-
Continue stirring in the dark for 12 hours to facilitate the self-assembly of this compound onto the GO nanosheets via π-π stacking interactions.
-
Allow the mixture to stand for 2 hours.
-
Dilute the mixture with 5 mL of water and filter using an Amicon® centrifugal filter device (10 kDa molecular weight cutoff) to separate the GO-BNN6 nanomedicine.
Quantification of Nitric Oxide Release (Griess Assay)
The Griess assay is a common method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻).[4][9][10]
-
Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solutions under acidic conditions.[9]
-
Sample Preparation: Collect the supernatant from cell cultures or the solution containing the this compound formulation after thermal or NIR stimulation.
-
Reaction: Mix the sample with the Griess reagent and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of a chromophoric azo product.[11]
-
Measurement: Measure the absorbance of the resulting solution using a spectrophotometer at a wavelength of approximately 540 nm.[4][11]
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Cell Seeding: Seed cancer cells (e.g., HeLa cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of the this compound formulation (e.g., UA-BNN6) with and without NIR laser irradiation. Include control groups with no treatment and with the nanocarrier alone.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines the evaluation of this compound-based nanomedicine in a tumor-bearing mouse model.[2]
-
Tumor Induction: Subcutaneously inject cancer cells (e.g., HeLa cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Group Allocation: When the tumors reach a certain volume (e.g., 100 mm³), randomly divide the mice into different treatment groups (e.g., PBS, nanocarrier alone, this compound-nanocarrier, nanocarrier + NIR, this compound-nanocarrier + NIR).
-
Treatment Administration: Administer the respective treatments, for example, via intratumoral injection.
-
NIR Irradiation: For the designated groups, irradiate the tumor area with an NIR laser (e.g., 808 nm) at a specific power density and duration.
-
Monitoring: Monitor tumor growth by measuring the tumor volume at regular intervals. Also, monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology). Major organs can also be collected for histopathological examination to assess any potential toxicity.[2]
Quantitative Data
The following tables summarize quantitative data from studies evaluating the efficacy of this compound-based therapies.
Table 1: In Vitro NO Release from UA-BNN6 Nanoparticles [2]
| NIR Laser Power Density (W/cm²) | NO Release after 15 min |
| 0.5 | ~15% |
| 1.0 | ~40% |
| 1.5 | ~65% |
Table 2: In Vitro Cytotoxicity of UA-BNN6 in HeLa Cells [2]
| Treatment Group | Cell Viability (%) |
| Control (PBS) | 100 |
| UA (50 µg/mL) | ~88 |
| UA-BNN6 (50 µg/mL) | ~85 |
| UA (50 µg/mL) + NIR | ~55 |
| UA-BNN6 (50 µg/mL) + NIR | ~20 |
Table 3: In Vivo Tumor Growth Inhibition in HeLa Xenograft Model [2]
| Treatment Group | Relative Tumor Volume (Day 14) |
| PBS | ~10-fold increase |
| UA | ~10-fold increase |
| UA-BNN6 | ~9-fold increase |
| UA + NIR | ~4-fold increase |
| UA-BNN6 + NIR | ~1-fold (tumor eradication) |
Signaling Pathways and Visualizations
Nitric Oxide-Induced Apoptosis Signaling Pathway
High concentrations of nitric oxide released from this compound can induce apoptosis in cancer cells through various signaling pathways. A key pathway involves the activation of the intrinsic apoptotic cascade.[5][12] NO can lead to the upregulation of the tumor suppressor protein p53, which in turn can activate pro-apoptotic proteins like BAX and BAK.[1][5] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in programmed cell death.[3][5]
Caption: Nitric Oxide-Induced Apoptosis Pathway.
Experimental Workflow for this compound Nanomedicine Evaluation
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a this compound-based nanomedicine for cancer therapy.
Caption: Preclinical Evaluation Workflow for this compound Nanomedicine.
References
- 1. portlandpress.com [portlandpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitric oxide and cell signaling pathways in mitochondrial-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging nitric oxide gas‐assisted cancer photothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Griess Reagent System Protocol [promega.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Nitric oxide and its role in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to BNN6-Mediated Thermoresponsive Nitric Oxide Release for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies surrounding the use of N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine (BNN6) as a thermoresponsive nitric oxide (NO) releasing agent. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in harnessing the therapeutic potential of controlled NO release.
Introduction to this compound and Thermoresponsive NO Release
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its therapeutic potential, particularly in cancer therapy and wound healing, has been a subject of intense research.[2][3] However, the short half-life and gaseous nature of NO necessitate the development of sophisticated delivery systems for controlled and targeted release.
This compound is a bis-N-nitroso compound that has emerged as a promising NO donor.[1] A key characteristic of this compound is its ability to decompose and release NO upon thermal stimulation.[4][5] This thermoresponsive property allows for spatially and temporally controlled NO delivery, which can be triggered by localized hyperthermia. This guide will delve into the synthesis of this compound, its formulation into delivery systems, the mechanisms of thermo- and photo-thermally induced NO release, and the subsequent biological signaling pathways.
Synthesis and Characterization of this compound
The synthesis of this compound is a relatively straightforward addition reaction. The molecular weight of the synthesized this compound is 279 Dalton.[6]
Experimental Protocol: Synthesis of this compound
A detailed protocol for the synthesis of this compound is provided below, adapted from published literature.[6]
Materials:
-
N,N′-bis-sec-butylamino-p-phenylenediamianne (BPA)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Nitrogen gas
Procedure:
-
Dilute 10 mmol of N,N′-bis-sec-butylamino-p-phenylenediamianne (BPA) in 18 mL of ethanol.
-
Under a nitrogen atmosphere and constant stirring, add 20 mL of a 6 M degassed aqueous solution of NaNO₂.
-
After 30 minutes of stirring, slowly add 20 mL of a 6 M aqueous solution of HCl dropwise using a separating funnel.
-
Observe the solution as it gradually changes color from red to orange, with the formation of a beige precipitate.
-
The synthesized this compound precipitate is then purified by washing with ethanol and dried under a vacuum.
Characterization:
-
The successful synthesis of this compound can be confirmed using ¹H NMR and Mass Spectrometry (MS). The ¹H NMR spectrum should indicate the replacement of two hydrogen atoms on the p-phenylenediamine (B122844) of BPA with two NO groups.[6] The MS data should confirm the molecular weight of 279 Dalton.[6]
Thermoresponsive and Photothermal NO Release from this compound Formulations
While this compound can release NO upon direct heating, its application in biomedical research has predominantly focused on its incorporation into nanocarriers that enable near-infrared (NIR) light-triggered photothermal release.[1][4][5] This approach offers superior spatial control compared to bulk heating.
Mechanism of NO Release
This compound molecules can decompose and release NO when subjected to high temperatures.[4][5] In photothermal applications, NIR-absorbing nanomaterials, such as graphene oxide (GO) or gold nanoshells, are used to generate localized heat upon NIR irradiation.[1][4] This localized temperature increase then triggers the thermal decomposition of the loaded this compound and subsequent NO release.[4]
It has been noted that direct heating to 60°C for a short duration may not induce significant NO release, suggesting that a higher temperature or prolonged exposure is necessary for purely thermal decomposition.[1] In many nano-formulations, the NIR responsiveness for NO release is attributed to a combination of photochemical decomposition and photothermal effects.[1]
Quantitative Data on NO Release
The following table summarizes quantitative data on NO release from various this compound-based nanosystems under different stimulation conditions.
| Nanosystem | This compound Concentration | Stimulation | NO Release (µM) | Reference |
| PDA@this compound | 160 µg/mL (equivalent) | 808 nm NIR (1.5 W/cm²) for 54 min | 23.79 | [2] |
| This compound (free) | 160 µg/mL | 808 nm NIR (1.5 W/cm²) for 54 min | 16.4 | [2] |
Note: The data presented is extracted from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols for NO Release Studies
Accurate quantification of NO release is crucial for the development and characterization of this compound-based therapeutics. The Griess assay is a widely used and reliable method for this purpose.
Experimental Protocol: Griess Assay for NO Detection
This protocol is adapted from methodologies described in the literature.[2][6]
Materials:
-
Griess Reagent Kit
-
Sodium nitrite (NaNO₂) standard solutions (e.g., 0.05 µM to 100 µM)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of NaNO₂ standard solutions of known concentrations in PBS.
-
Add the Griess reagent to each standard solution according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Plot the absorbance versus NaNO₂ concentration to generate a standard curve.
-
-
Sample Preparation and Stimulation:
-
Disperse the this compound-containing formulation in PBS.
-
Expose the sample to the desired stimulus (e.g., heat or NIR irradiation) for a specified duration.
-
At predetermined time points, collect aliquots of the supernatant.
-
-
NO Quantification:
-
Add the Griess reagent to the collected supernatant.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (a stable product of NO) in the sample by comparing its absorbance to the standard curve.
-
Signaling Pathways of Nitric Oxide in a Therapeutic Context
The therapeutic effects of NO are mediated through its interaction with various cellular signaling pathways. In the context of cancer therapy, high concentrations of NO are generally sought to induce apoptosis and inhibit tumor growth.[3]
The NO-cGMP Signaling Pathway
One of the primary signaling mechanisms of NO is the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[6] cGMP, in turn, activates protein kinase G (PKG), which can trigger a cascade of downstream events leading to apoptosis in cancer cells.[6]
Caption: The NO-cGMP signaling pathway leading to apoptosis.
Other NO-Mediated Signaling Pathways in Cancer
Beyond the cGMP pathway, NO can influence a variety of other signaling cascades that are critical in cancer progression. The concentration of NO plays a crucial role, with low levels potentially promoting tumor growth and high levels inducing cell death.[3] NO can modulate the activity of pathways such as p53, PI3K/Akt, and MAPK/ERK.[2]
References
- 1. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Nitric Oxide in Cancer Progression, Signal Transduction, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of BNN6
This technical guide provides a comprehensive overview of the synthesis, characterization, and functional applications of the nitric oxide (NO) donor compound BNN6 (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine). The information is intended for researchers, scientists, and professionals in the field of drug development and nanomedicine.
Introduction to this compound
This compound is a thermo-responsive and photo-responsive small molecule capable of releasing nitric oxide upon stimulation.[1] Due to this property, it has garnered significant interest in biomedical research, particularly in the development of novel therapeutic strategies. This compound is a derivative of p-phenylenediamine (B122844) and is synthesized as a water-insoluble, beige solid.[2] Its primary application lies in its ability to serve as a controlled NO-releasing agent, which can be triggered by external stimuli such as UV light or heat.[2][3] This controlled release is crucial for therapeutic applications to minimize systemic toxicity and target specific sites of action.
Synthesis of this compound
The synthesis of this compound is achieved through an addition reaction involving the nitrosation of N,N′-bis-sec-butylamino-p-phenylenediamine (BPA).[2]
The following protocol outlines the step-by-step procedure for the synthesis of this compound:
-
Reactant Preparation : Dissolve 10 mmol (2.34 mL) of N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) in 18 mL of ethanol (B145695).
-
Addition of Sodium Nitrite (B80452) : While stirring the BPA solution under a nitrogen atmosphere, add 20 mL of a 6 M degassed aqueous solution of sodium nitrite (NaNO₂).
-
Acidification : After stirring for 30 minutes, slowly add 20 mL of a 6 M aqueous solution of hydrochloric acid (HCl) dropwise using a separating funnel.
-
Reaction Observation : The color of the reaction solution will gradually change from red to orange, and a beige precipitate of this compound will form.[2]
-
Purification : The synthesized this compound precipitate is purified by washing with ethanol (EtOH) and subsequently dried under a vacuum.[2]
The following diagram illustrates the workflow for the synthesis of this compound.
Characterization of this compound
The successful synthesis and structural confirmation of this compound are typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
The following table summarizes the key characterization data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [2] |
| Calculated Molecular Weight | 278.2 [M]⁺ | [2] |
| Observed Molecular Weight (MS) | 279.2 [M]⁺ | [2] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.52 (4H), 4.95–4.69 (2H), 2.00–1.84 (2H), 1.81–1.69 (2H), 1.48 (t, J=7.6 Hz, 6H), 1.08 (td, J=7.4, 5.3 Hz, 6H) | [2] |
The ¹H NMR spectrum confirms the presence of the N-nitroso groups by the replacement of two hydrogen atoms on the p-phenylenediamine of the precursor BPA.[2] The mass spectrometry data further corroborates the successful synthesis, with the observed molecular weight being consistent with the calculated molecular weight of the this compound structure.[2]
Mechanism of Action and Applications
This compound functions as a nitric oxide donor, and its release can be triggered by external stimuli. This property is central to its various therapeutic applications.
The release of nitric oxide from this compound is initiated by either UV light or heat (e.g., through near-infrared light in combination with photothermal agents).[2][3] Upon stimulation, this compound decomposes to release NO and N,Nʹ-2, 5-cyclohexadiene-1,4-di-sec-butylamine (BHA).[4]
In the context of cancer therapy, this compound is often incorporated into nanomedicine platforms, such as those using graphene oxide (GO) or gold nanoshells.[2][5] When delivered to tumor cells, near-infrared (NIR) light can be used to generate localized heat, triggering the decomposition of this compound and the release of a high concentration of NO.[5] This high concentration of NO can induce apoptosis in tumor cells through various mechanisms, including oxidative stress, DNA damage, and inhibition of cellular respiration.[5] In some systems, the released NO can also open calcium channels in the endoplasmic reticulum, leading to a fatal influx of calcium ions into the cancer cells.[6]
The following diagram illustrates the signaling pathway of this compound-based nanomedicine for cancer therapy.
This compound has also been investigated for its antibacterial properties.[3][7] In combination with photothermal materials like polydopamine nanoparticles (PDA), NIR irradiation can trigger both heat and NO release, leading to a synergistic antibacterial effect that can disrupt bacterial cell membranes and effectively kill a broad spectrum of bacteria.[3] This dual-action approach has shown promise in promoting the healing of infected wounds.[3]
Conclusion
This compound is a versatile nitric oxide donor with significant potential in various biomedical applications. Its straightforward synthesis and well-characterized properties make it an attractive molecule for further research and development. The ability to control the release of nitric oxide using external stimuli like light and heat opens up possibilities for targeted therapies with reduced side effects. Future research may focus on optimizing the delivery systems for this compound to enhance its therapeutic efficacy and expand its range of applications.
References
- 1. apexbt.com [apexbt.com]
- 2. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy [mdpi.com]
- 6. scitechdaily.com [scitechdaily.com]
- 7. Functionalized boron nanosheets with near-infrared-triggered photothermal and nitric oxide release activities for efficient antibacterial treatment and wound healing promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of BNN6 in Oncology: A Deep Dive into its Nitric Oxide-Mediated Anti-Cancer Mechanisms
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanism of action of BNN6, a promising molecule in the fight against cancer. The guide details how this compound, a nitric oxide (NO) donor, can be strategically activated to induce cancer cell death through a variety of synergistic effects, primarily in combination with photothermal therapy.
The core of this compound's anti-cancer activity lies in its ability to release nitric oxide when exposed to high temperatures.[1][2] This is typically achieved by co-localizing this compound with a photothermal agent within a nanocarrier system. Upon irradiation with near-infrared (NIR) light, these photothermal agents generate localized heat, triggering the decomposition of this compound and the subsequent release of cytotoxic levels of NO.[1][3]
"The controlled, localized release of nitric oxide is a key advantage of this approach," explains a senior researcher in the field. "It allows for targeted tumor destruction while minimizing damage to surrounding healthy tissue."
Synergistic Therapeutic Modalities
The guide elucidates two primary synergistic therapeutic strategies involving this compound:
-
NO-Photothermal Therapy: The combination of NO release and the hyperthermia generated by the photothermal agent creates a potent one-two punch against cancer cells.[1][2] The heat itself can cause cellular damage, while the released NO contributes to cell death through multiple pathways.[1] This synergistic approach has demonstrated superior anti-tumor efficacy compared to either photothermal therapy or NO therapy alone.[1]
-
Calcium Overload-Mediated Apoptosis: A novel mechanism involves the use of this compound in conjunction with a reactive oxygen species (ROS) generator, such as indocyanine green.[4] NIR light activation triggers ROS production, which opens calcium channels in the outer cell membrane. Simultaneously, the heat generated activates this compound to release NO, which in turn opens calcium channels in the endoplasmic reticulum.[4] This dual-channel opening leads to a massive and fatal influx of calcium ions into the cancer cell, inducing apoptosis.[4]
Core Signaling Pathways and Cellular Effects
High concentrations of released NO initiate a cascade of events within the cancer cell, leading to its demise. The primary mechanisms include:
-
Direct Cytotoxicity: At high concentrations (above 300 nmol/L), nitric oxide is directly toxic to cancer cells.[5]
-
Induction of Apoptosis: NO can trigger programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.[6][7]
-
Generation of Reactive Nitrogen Species (RNS): NO can react with other molecules, such as superoxide, to form highly reactive and toxic species like peroxynitrite (ONOO-), which further enhances the therapeutic effect.[8]
-
Alleviation of Tumor Hypoxia: By modulating the tumor microenvironment, NO can relieve hypoxia, which can make cancer cells more susceptible to other treatments like photodynamic therapy.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, highlighting the efficacy of this compound-based therapies.
| Parameter | Value | Cell Line/Model | Conditions | Reference |
| Drug Loading Capacity | 1.2 mg this compound per mg graphene oxide | N/A | Self-assembly of graphene oxide nanosheets and this compound | [3] |
| Cell Viability | >80% viable at 440 µg/mL GO-BNN6 | 143B cells | In the absence of NIR irradiation | [3] |
| Cell Viability | Significantly reduced | 143B cells | GO-BNN6 with NIR irradiation (0.2 W/cm²) for 2 min | [3] |
| Cell Viability | Significantly reduced | HeLa cells | UA-BNN6 with NIR irradiation (1.0 W/cm²) at a concentration of 50 µg/mL | [9] |
| Tumor Growth | Significant inhibition | Nude mice | UA-BNN6 with NIR irradiation | [1][9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the guide.
Synthesis of this compound (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine)
-
Reactants: N,N′-bis-sec-butylamino-p-phenylenediamianne (BPA), ethanol, aqueous solution of NaNO₂, and aqueous solution of HCl.[3]
-
Procedure:
-
Dilute BPA in ethanol.[3]
-
Add a degassed aqueous solution of NaNO₂ under stirring and nitrogen protection.[3]
-
After 30 minutes, add an aqueous solution of HCl dropwise using a separating funnel.[3]
-
Observe the reaction solution turning from red to orange with the formation of a beige precipitate.[3]
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Line: Human osteosarcoma 143B cells.[3]
-
Procedure:
-
Seed 143B cells in a 96-well plate at a density of 2×10⁴ cells per well and incubate overnight.[3]
-
Wash the cells with PBS (pH 7.4).[3]
-
Incubate the cells with 100 μL of GO-BNN6 nanomedicine at various concentrations for 2 hours.[3]
-
For the treatment group, irradiate the cells with an 808 nm NIR laser (0.2 W/cm²) for 2 minutes.[3]
-
Rinse the cells with PBS and incubate for an additional 12-16 hours in MEM.[3]
-
Determine cell viability using the colorimetric MTT method.[3]
-
In Vivo Tumor Inhibition Study
-
Treatment Groups: Control, UA-BNN6 only, NIR only, UA+NIR, UA-BNN6+NIR.[1][9]
-
Procedure:
-
Administer the respective treatments to the mice.
-
For the NIR groups, irradiate the tumor area with an NIR laser.[1][9]
-
Monitor tumor volume growth over a period of 14 days.[9]
-
At the end of the study, excise and weigh the tumors.[9]
-
Monitor the body weight of the mice throughout the treatment period to assess biocompatibility.[9]
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechdaily.com [scitechdaily.com]
- 5. Recent advances in diverse nanosystems for nitric oxide delivery in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide-induced apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The regulatory role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging nitric oxide gas‐assisted cancer photothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Light and Nitric Oxide: A Technical Guide to Photothermal BNN6 Activation for Controlled Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the innovative strategy of utilizing photothermal activation of the nitric oxide (NO) donor, N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine (BNN6), for precisely controlled NO delivery. This approach holds significant promise for various therapeutic applications, including cancer therapy and wound healing, by combining the spatial and temporal control of near-infrared (NIR) light with the potent biological effects of nitric oxide. This document provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with this cutting-edge drug delivery platform.
Core Principles: Photothermal Activation of this compound
This compound is a thermosensitive NO donor that can be triggered to release nitric oxide upon thermal stimulation.[1] However, its intrinsic sensitivity to UV light limits its direct application in deep tissue.[2][3] To overcome this, this compound is integrated into nanocarriers that possess strong NIR absorbance and high photothermal conversion efficiency.[4][5][6] When irradiated with NIR light (typically around 808 nm or 1064 nm), these nanomaterials absorb the light energy and convert it into localized heat.[1][4][5] This generated heat then triggers the decomposition of this compound, leading to the controlled release of therapeutic nitric oxide.[1][4][5]
The key advantage of this system is the ability to achieve on-demand NO release with high spatial and temporal precision by controlling the NIR laser's "on/off" state, irradiation time, and power density.[2][4] This targeted delivery minimizes systemic side effects and maximizes the therapeutic efficacy of NO at the desired site.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-based photothermal systems for nitric oxide delivery.
Table 1: Nanocarrier Formulations and this compound Loading Capacity
| Nanocarrier System | This compound Loading Capacity | Reference |
| Graphene Oxide (GO) | 1.2 mg this compound per mg GO | [2] |
| UiO-66-NH2@Aushell (UA) | Not explicitly quantified, but efficient delivery is noted. | [4][5] |
| Mesoporous Polydopamine (M-PDA) | Not explicitly quantified, but high loading capacity is mentioned. | [6] |
| Conjugated Polymer Nanoparticles (CPNPs) | Not explicitly quantified. | [1] |
| Polydopamine Nanoparticles (PDA NPs) | Loading varied from 0.4 mg to 2 mg this compound per 3 mg PDA NPs. | [7] |
Table 2: Photothermal Conversion and Nitric Oxide Release Parameters
| Nanocarrier System | NIR Wavelength (nm) | Power Density (W/cm²) | Photothermal Conversion Efficiency (%) | Key NO Release Findings | Reference |
| GO-BNN6 | 808 | 0.2, 0.5, 1.0 | Not specified | Release is NIR-responsive and controllable by adjusting irradiation time and power.[2] | [2] |
| UA-BNN6 | 808 | 1.0 | Not specified | NO release is dependent on NIR laser energy density, with most released after 15 min.[4] The release is controllable with laser on/off cycles.[4] | [4][5] |
| RBCm-cloaked M-PDA-BNN6 | 808 | Not specified | 23.8% | Light-activated NO release.[6] | [6] |
| CPNPBs | 1064 | Not specified | 55.6% | Heat from photothermal conversion triggers this compound decomposition.[1] | [1] |
| Gel/PDA@this compound | 808 | 1.5 | Not specified | 58.87 µM of NO released in 54 minutes under continuous irradiation. Release is controllable with on/off cycles.[7] | [7] |
Experimental Protocols
This section details the methodologies for key experiments involved in the development and evaluation of photothermally activated this compound for nitric oxide delivery.
Synthesis of this compound
The synthesis of N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine (this compound) is typically achieved through an addition reaction.[1][2]
-
Dissolution: Dissolve N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) in ethanol (B145695).[1][2]
-
Nitrosation: Add a degassed aqueous solution of sodium nitrite (B80452) (NaNO₂) to the BPA solution under stirring and nitrogen protection.[2]
-
Acidification: After a 30-minute reaction, add an aqueous solution of hydrochloric acid (HCl) dropwise.[1][2]
-
Precipitation and Purification: A beige precipitate of this compound will form.[1][2] The product is then purified by washing with ethanol and drying under a vacuum.[2]
-
Characterization: The successful synthesis of this compound is confirmed using techniques such as 1H NMR and Mass Spectrometry (MS).[2]
Construction of this compound-Loaded Nanocarriers
The method of loading this compound into a nanocarrier depends on the nature of the carrier. A common method for self-assembly is described below for graphene oxide.
-
Dispersion: Disperse synthesized graphene oxide (GO) nanosheets in a suitable solvent.
-
Self-Assembly: Add a solution of this compound to the GO dispersion. The this compound molecules self-assemble onto the GO nanosheets via π-π stacking interactions.[2]
-
Purification: The resulting GO-BNN6 nanocomposite is then purified, often through centrifugation and washing, to remove any unloaded this compound.
For other carriers like polydopamine nanoparticles (PDA NPs), this compound is typically loaded by dissolving both components in a suitable solvent mixture (e.g., ethanol and DMSO) and allowing for self-assembly over several hours with continuous stirring.[7]
Measurement of Nitric Oxide Release
The release of nitric oxide from the this compound-loaded nanocarriers upon photothermal activation can be quantified using various methods.
-
Griess Assay: This is a common colorimetric method to measure nitrite (a stable oxidation product of NO in aqueous solution).
-
Prepare a standard curve using known concentrations of sodium nitrite (NaNO₂).[2]
-
Disperse the this compound-loaded nanocarrier in a buffer solution (e.g., PBS).
-
Irradiate the sample with a NIR laser at a specific wavelength and power density for a defined period.
-
Collect the supernatant and react it with the Griess reagent.
-
Measure the absorbance at the appropriate wavelength and calculate the NO concentration using the standard curve.[2]
-
-
Fluorescence Probes: NO-sensitive fluorescent probes, such as Rhodamine B Spirolactam-based Probe (RBSP) or 4,5-diaminofluorescein (B163784) diacetate (DAF-FM DA), can be used for both in vitro and intracellular NO detection.[2][4]
-
Incubate the probe with the sample (either in solution or with cells).
-
Upon NIR irradiation, the released NO reacts with the probe, leading to an increase in fluorescence intensity.
-
The change in fluorescence can be measured using a fluorometer or visualized using fluorescence microscopy.[8]
-
Visualizing the Process: Diagrams and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes involved in the photothermal activation of this compound for nitric oxide delivery.
Caption: Photothermal activation of this compound for nitric oxide release.
Caption: Workflow for quantifying nitric oxide release.
Caption: Simplified NO-mediated cancer cell apoptosis pathway.
Conclusion
The photothermal activation of this compound represents a sophisticated and highly controllable strategy for nitric oxide delivery. By leveraging the unique properties of NIR-responsive nanomaterials, this approach enables on-demand NO release, paving the way for more effective and targeted therapies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this innovative technology. The continued development of novel nanocarriers with enhanced photothermal efficiency and biocompatibility will undoubtedly expand the applications of this promising drug delivery platform.
References
- 1. NIR-II Absorbing Conjugated Polymer Nanotheranostics for Thermal Initiated NO Enhanced Photothermal Therapy [mdpi.com]
- 2. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in diverse nanosystems for nitric oxide delivery in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging nitric oxide gas‐assisted cancer photothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of BNN6 in Apoptosis Induction: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of BNN6 (N,N'-Di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine) and its emerging role in the targeted induction of apoptosis for cancer therapy. This compound is a hydrophobic, heat-sensitive nitric oxide (NO) donor molecule. Its application in apoptosis research is primarily as a component of advanced drug delivery systems, where its release of cytotoxic levels of NO can be precisely controlled, often by near-infrared (NIR) light, to trigger cell death in malignant tissues. This document details the mechanism of action, experimental validation protocols, and the underlying signaling pathways.
Core Concept: Controlled Nitric Oxide Release for Apoptosis Induction
This compound's therapeutic potential is harnessed through its incorporation into nanocarrier systems designed to accumulate in tumor tissues. The core mechanism involves the decomposition of this compound molecules to release high concentrations of nitric oxide when subjected to a specific trigger, most commonly localized hyperthermia.[1][2] This process, known as photothermal therapy, uses a photothermal agent within the nanocarrier that heats up upon NIR laser irradiation.[1][2] The released NO, in synergy with the heat stress, initiates a cascade of events leading to potent and targeted cancer cell apoptosis.[1][2]
High concentrations of NO are known to induce apoptosis through various mechanisms, including the activation of the intrinsic (mitochondrial) pathway and the endoplasmic reticulum (ER) stress pathway.[3][4][5] This contrasts with the physiological, often anti-apoptotic, roles of low-concentration NO.[6][7] The strategy using this compound leverages this dose-dependent cytotoxicity for therapeutic effect.
Quantitative Data Summary
The efficacy of this compound-based therapies is quantified by measuring cell viability and the proportion of apoptotic cells following treatment. The data is typically presented in comparison to control groups to isolate the effects of this compound-derived NO and its synergy with photothermal therapy (PTT).
| Treatment Group | Cell Line | Cell Viability (%) | Apoptotic Cells (%) (Annexin V+) | Necrotic Cells (%) (PI+) | Citation |
| Control (Untreated) | HeLa | 100% | ~5% | ~1% | [1][2] |
| Laser Only (NIR) | HeLa | >95% | ~6% | ~1% | [1][2] |
| Nanocarrier Only | HeLa | >95% | ~5% | ~1% | [1][2] |
| Nanocarrier + this compound (No Laser) | HeLa | >90% | ~8% | ~2% | [1][2] |
| Nanocarrier + Laser (PTT) | HeLa | ~50% | ~40% | ~10% | [1][2] |
| Nanocarrier + this compound + Laser (Synergistic Therapy) | HeLa | <20% | >70% | ~10% | [1][2] |
Note: The values presented are illustrative, derived from descriptions of synergistic NO-photothermal therapy effects in the cited literature. Actual values will vary based on the specific nanocarrier, this compound loading, laser parameters, and cell line used.
Experimental Protocols
A fundamental experiment to validate the pro-apoptotic activity of a this compound-based nanosystem involves treating cancer cells and quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Protocol: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells in a cancer cell line (e.g., HeLa) after treatment with a this compound-loaded nanocarrier and NIR laser irradiation.
Materials and Reagents:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound-loaded nanocarriers (experimental) and empty nanocarriers (control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Flow cytometer
-
NIR Laser system (e.g., 808 nm)
Procedure:
-
Cell Seeding: Seed HeLa cells into 6-well plates at a density of 1 x 10⁶ cells per well and incubate for 24 hours to allow for adherence.[8]
-
Treatment Groups: Prepare the following treatment groups in triplicate:
-
Group A: Untreated cells (add media only).
-
Group B: Cells + NIR Laser irradiation.
-
Group C: Cells + Empty Nanocarriers.
-
Group D: Cells + this compound-loaded Nanocarriers (no laser).
-
Group E: Cells + Empty Nanocarriers + NIR Laser.
-
Group F: Cells + this compound-loaded Nanocarriers + NIR Laser.
-
-
Incubation: Add the respective nanocarriers to the designated wells at a predetermined concentration and incubate for 4-6 hours to allow for cellular uptake.
-
Irradiation: Irradiate the designated wells (Groups B, E, and F) with the NIR laser at a specified power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).
-
Post-Treatment Incubation: Return all plates to the incubator for an additional 12-24 hours to allow apoptosis to proceed.
-
Cell Harvesting:
-
Cell Staining:
-
Centrifuge the cell suspensions (e.g., 500 x g for 5 minutes) and discard the supernatant.[9]
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Healthy cells will be negative for both Annexin V and PI (Annexin V-/PI-).
-
Early apoptotic cells will be positive for Annexin V and negative for PI (Annexin V+/PI-).[8][9]
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI (Annexin V+/PI+).[8][9]
-
Visualizing Workflows and Signaling Pathways
Diagrams are essential for conceptualizing the multi-step process of this compound-mediated therapy and the complex intracellular signaling it triggers.
Experimental Workflow
The following diagram outlines the typical experimental procedure for evaluating this compound-based photothermal-gas therapy.
Caption: Experimental workflow for this compound-induced apoptosis analysis.
Signaling Pathway for this compound-Induced Apoptosis
High concentrations of NO, as released by triggered this compound, can induce apoptosis by initiating both ER stress and mitochondrial dysfunction. The diagram below illustrates this putative signaling cascade.
Caption: Putative signaling pathway for this compound-induced apoptosis.
This pathway highlights how NIR-triggered NO release from this compound can lead to apoptosis. High levels of NO can induce the ASK1-JNK1 signaling axis, which in turn promotes the degradation of the anti-apoptotic protein MCL-1.[4] The loss of MCL-1 relieves its inhibition on pro-apoptotic proteins BAX and BAK, leading to their activation.[4] Concurrently, NO can induce ER stress, which also contributes to BAX/BAK activation.[5] Activated BAX/BAK permeabilizes the mitochondrial outer membrane, releasing cytochrome c and activating the caspase cascade (Caspase-9 to Caspase-3), ultimately executing the apoptotic program.[4][10]
References
- 1. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitric oxide and its role in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]
- 5. Nitric oxide-induced apoptosis in pancreatic β cells is mediated by the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis-Related Genes by Nitric Oxide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. mdpi.com [mdpi.com]
BNN6 as a Novel Tool for Spatiotemporal Control of Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cellular signaling pathways are intricate networks that govern fundamental cellular activities and responses to the microenvironment. A key challenge in studying these pathways is the precise control over the introduction of signaling molecules in both space and time. Nitric oxide (NO) is a critical gaseous signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, immune response, and apoptosis.[1][2][3] The molecule N,N'-di-sec-butyl-N,N'-dinitroso-p-phenylenediamine, commonly known as BNN6, has emerged as a powerful tool for cellular signaling research.[4] this compound is a caged NO donor that can be triggered to release NO by external stimuli, offering researchers an unprecedented level of control over NO delivery.[5][6]
This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its application in advanced, triggerable delivery systems, and its use in investigating cellular signaling pathways related to cancer therapy and wound healing. Detailed experimental protocols and quantitative data are presented to facilitate its adoption in the laboratory.
Core Mechanism of this compound Action
This compound is a small molecule designed to be stable under physiological conditions but to decompose and release two molecules of nitric oxide upon stimulation.[4] The primary triggers for this decomposition are ultraviolet (UV) light or heat.[5][7] This property allows this compound to act as a "caged" compound, keeping the highly reactive NO molecule inert until its release is desired.
The most innovative application of this compound involves its integration into nanocomposite materials. By combining this compound with photothermal agents—such as polydopamine (PDA) nanoparticles, graphene oxide (GO), or gold nanoshells—the release of NO can be precisely controlled by near-infrared (NIR) light.[1][5][7] NIR light, which has high tissue penetration and low phototoxicity, heats the photothermal agent, which in turn provides the thermal energy to trigger this compound decomposition and subsequent NO release.[6][7] This strategy provides a sophisticated, non-invasive method for site-specific and on-demand delivery of NO.[8]
Caption: Basic mechanism of stimulus-induced Nitric Oxide (NO) release from this compound.
Application 1: Probing Apoptotic Signaling in Cancer Cells
High concentrations of NO are known to be cytotoxic and can induce apoptosis in tumor cells.[3] This is achieved by generating oxidative and nitrifying stress, leading to mitochondrial damage, DNA damage, and the activation of caspase cascades.[2][3] this compound-based nanoplatforms serve as excellent tools to study and trigger these apoptotic pathways with high precision.
When NIR-responsive this compound nanoparticles are targeted to tumor tissue and irradiated, the localized, high-concentration burst of NO initiates a signaling cascade leading to cell death.[7] This synergistic effect of photothermal therapy (hyperthermia from the nanoparticle) and gas therapy (NO release) has been shown to be highly effective in killing cancer cells.[8] Studies have demonstrated that NO can sensitize cancer cells to other therapies and even reverse multi-drug resistance.[1] The controlled release from this compound systems allows for the investigation of dose-dependent effects of NO on cell viability and the underlying molecular mechanisms.[9]
Caption: this compound-nanoparticle mediated signaling pathway for inducing cancer cell apoptosis.
Application 2: Investigating Cellular Mechanisms in Wound Healing
Nitric oxide is a crucial regulator in all phases of the wound healing process.[5] It possesses antimicrobial properties and plays a significant role in reducing inflammation, promoting collagen deposition, and stimulating angiogenesis (the formation of new blood vessels).[5][10] this compound, incorporated into hydrogel dressings, offers a novel approach to deliver NO in a controlled manner to wound beds, facilitating research into these healing mechanisms.[5][11]
By using a NIR laser to trigger NO release from a this compound-loaded hydrogel, researchers can study the specific effects of controlled NO delivery on wound closure.[5] In vivo studies have shown that this approach significantly accelerates healing, enhances collagen formation, and promotes vascular neoangiogenesis in infected wounds.[5][10] This makes this compound-hydrogel systems a valuable platform for developing and testing advanced wound care therapies.[10]
Caption: Role of this compound-derived nitric oxide in promoting wound healing pathways.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing this compound-based systems.
Table 1: NIR-Triggered Nitric Oxide Release
| System | NIR Irradiation Conditions | NO Released (µM) | Duration | Source |
|---|---|---|---|---|
| Gel/PDA@this compound | 808 nm, 1.5 W/cm² | 58.87 | 54 min | [5] |
| GO-BNN6 | 808 nm, 1.0 W/cm² | ~23 | 20 min | [9] |
| UA-BNN6 | 808 nm, 1.0 W/cm² | ~14 | 15 min | [7] |
| this compound Solution | 808 nm (NIR) | 16.4 | 54 min |[5] |
Table 2: In Vitro Cytotoxicity of this compound-Nanoparticles against Cancer Cells
| System | Cell Line | Concentration | Treatment | Cell Viability | Source |
|---|---|---|---|---|---|
| GO-BNN6 | 143B Osteosarcoma | 440 µg/mL | No NIR | >80% | [1] |
| GO-BNN6 | 143B Osteosarcoma | 440 µg/mL | + NIR (808 nm, 0.2 W/cm²) | ~20% | [1] |
| UA-BNN6 | HeLa | 50 µg/mL | No NIR | ~100% | [7] |
| UA-BNN6 | HeLa | 50 µg/mL | + NIR (808 nm, 1.0 W/cm²) | <20% |[7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from methods described in multiple studies.[1][4]
-
Preparation: Dissolve N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) in ethanol. For example, dilute 2.34 mL (10 mmol) of BPA into 18 mL of ethanol.[1]
-
Nitrosation: Under a nitrogen atmosphere and constant stirring, add a degassed aqueous solution of sodium nitrite (B80452) (NaNO₂). For the example above, add 20 mL of 6 M NaNO₂. Stir for 30 minutes.[1]
-
Acidification: In an ice bath, add hydrochloric acid (HCl) dropwise using a separating funnel. For the example above, add 20 mL of 6 M HCl.[1][4]
-
Reaction: The solution will change color from red to orange, and a beige precipitate (this compound) will form. Continue stirring for several hours (e.g., 4 hours).[1]
-
Purification: Centrifuge the solution to collect the precipitate. Wash the product several times with deionized water.
-
Storage: Lyophilize (freeze-dry) the purified product and store it at -20°C, protected from light.[5]
Protocol 2: Quantification of NO Release via Griess Assay
The Griess assay is a common colorimetric method for detecting nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.[12][13][14]
-
Sample Preparation: Prepare a solution of the this compound-containing compound (e.g., PDA@this compound nanoparticles) in a buffer like PBS.
-
Stimulation: Expose the sample to the desired stimulus (e.g., NIR laser at 808 nm, 1.5 W/cm²) for a set duration.[5] At specified time intervals, collect aliquots (e.g., 50 µL) of the solution.[5]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the same buffer.[5]
-
Griess Reaction: In a 96-well plate, mix equal volumes of the collected sample aliquots (or standards) with the Griess reagent (typically a mixture of sulfanilamide (B372717) in phosphoric acid and N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water).[15]
-
Incubation: Incubate the plate at room temperature for 10-20 minutes, protected from light.[15] A purple/magenta color will develop.
-
Measurement: Measure the absorbance of each well using a microplate reader at approximately 540 nm.[14][15]
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. This concentration corresponds to the amount of NO released.
Protocol 3: In Vitro Cell Cytotoxicity Assessment (MTT Assay)
The MTT assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[16]
-
Cell Seeding: Seed cells (e.g., HeLa cancer cells) into a 96-well plate at a specific density (e.g., 1x10⁴ cells/well) and incubate overnight to allow for attachment.[16]
-
Treatment: Remove the old media and add fresh media containing various concentrations of the this compound-nanoparticle formulation. Include control groups with no nanoparticles. Incubate for a specified period (e.g., 2-4 hours).
-
Stimulation: For the experimental groups, expose the cells to NIR laser irradiation (e.g., 808 nm, 1.0 W/cm²) for a short duration (e.g., 5-15 minutes).[7] Leave control groups unirradiated.
-
Incubation: Return the plate to the incubator and incubate for an extended period (e.g., 16-24 hours).
-
MTT Addition: Remove the treatment media and add a solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well. Incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan using a microplate reader, typically around 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Note that nanoparticles can sometimes interfere with the MTT assay, so complementary cytotoxicity assays (e.g., LDH assay) are recommended for validation.[17][18]
References
- 1. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of nitric oxide signaling mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide-induced apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of nitric oxide donor N,N’-di-sec-butyl-N,N’-dinitroso-1,4-phenylenediamine on the expression of interferon-gamma in tumor infiltrating lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimuli Responsive Nitric Oxide-Based Nanomedicine for Synergistic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel (2024) | Jing Yang [scispace.com]
- 12. Protocol Griess Test [protocols.io]
- 13. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Toxicity Study of Silver Nanoparticles Synthesized from Suaeda monoica on Hep-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Biocompatibility of BNN6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biocompatibility of BNN6 (N, N'-di-sec-butyl-N, N'-dinitroso-p-phenylenediamine), a nitric oxide (NO) donor molecule. This compound is increasingly utilized in advanced nanomedicine formulations for applications such as cancer therapy and enhanced wound healing due to its ability to release therapeutic levels of NO in a controlled manner, often triggered by external stimuli like near-infrared (NIR) light.[1][2][3][4] Understanding its interaction with cells is critical for its development as a safe and effective therapeutic agent.
Overview of this compound Biocompatibility
The in vitro biocompatibility of this compound is highly dependent on its formulation and the presence of an activation stimulus. When incorporated into nanocarriers and in the absence of triggers like NIR light, this compound generally exhibits low cytotoxicity, indicating good biocompatibility with various cell lines.[1][2][5] However, upon activation, the release of high concentrations of nitric oxide induces significant cytotoxic effects, a property that is harnessed for therapeutic purposes such as killing cancer cells.[1][4]
Quantitative Biocompatibility Data
The following tables summarize the key quantitative data from in vitro studies on this compound-containing nanocomposites.
Table 1: Cytotoxicity of Graphene Oxide-BNN6 (GO-BNN6) on 143B Osteosarcoma Cells
| Concentration of GO-BNN6 (µg/mL) | Cell Viability (%) (Without NIR Irradiation) |
| 0 | 100 (Control) |
| 22 | >80 |
| 110 | >80 |
| 220 | >80 |
| 440 | >80 |
| Data sourced from MTT assays. The results indicate that without NIR activation, GO-BNN6 has weak cytotoxicity against 143B cells, suggesting good biocompatibility.[1][6] |
Table 2: Cytotoxicity of Gel/PDA@this compound Hydrogel on HaCaT Keratinocytes
| Co-culture Time | Cell Viability (%) |
| 4 hours | >90 |
| 24 hours | >90 |
| 48 hours | >80 |
| Data sourced from CCK-8 assays. These findings demonstrate that the Gel/PDA@this compound hydrogel is non-toxic and supports the proliferation of HaCaT cells, indicating excellent biosecurity for wound healing applications.[2] |
Table 3: Cytotoxicity of UiO-66-NH2@Aushell-BNN6 (UA-BNN6) on HeLa Cancer Cells
| Condition | Cell Viability |
| UA-BNN6 (High Concentration, No NIR) | High Survival Rate |
| UA-BNN6 (50 µg/mL, With NIR) | Significant Cytotoxicity |
| These results show that the UA-BNN6 nanoparticles have low intrinsic cytotoxicity but become highly cytotoxic upon NIR-induced NO release, making them suitable for targeted cancer therapy.[5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies. The following are protocols for key experiments cited in the literature.
Cell Viability Assessment via MTT Assay (for GO-BNN6)
This protocol outlines the colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess the cytotoxicity of GO-BNN6 on 143B osteosarcoma cells.[1]
-
Cell Seeding: 143B cells are seeded into a 96-well plate at a density of 2 x 10⁴ cells per well. The plate is then incubated overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[1]
-
Preparation for Treatment: Following incubation, the culture medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS, pH 7.4).[1]
-
Treatment Application: Cells are incubated with 100 µL of GO-BNN6 nanomedicine at various concentrations (e.g., 0, 22, 110, 220, and 440 µg/mL) for 2 hours under the same incubation conditions.[1]
-
Post-Treatment Incubation: After the 2-hour treatment, all cells are rinsed with PBS and then incubated for an additional 12 hours in fresh Minimum Essential Medium (MEM).[1]
-
NIR Irradiation (for test groups): For experiments involving phototoxicity, after the 2-hour treatment with GO-BNN6, the cells are irradiated with an 808 nm NIR laser at a power density of 0.2 W/cm² for 2 minutes. The cells are then incubated for 16 hours.[1]
-
MTT Assay: The MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cytotoxicity is expressed as the percentage of cell viability compared to the untreated control group.[1]
References
- 1. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BNN6 in In Vitro Cancer Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNN6, or N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine, is a nitric oxide (NO) donor molecule that has garnered significant interest in in vitro cancer research. Its application primarily revolves around photothermal therapy, where it is often incorporated into nanoparticle systems. Upon stimulation with near-infrared (NIR) light, these nanoparticle-BNN6 conjugates trigger the localized release of nitric oxide, leading to a synergistic anti-cancer effect through a combination of NO-mediated cytotoxicity and hyperthermia. This document provides detailed application notes and standardized protocols for the use of this compound in in vitro cancer cell studies.
Mechanism of Action
The core of the this compound protocol lies in its ability to release nitric oxide upon thermal decomposition. When integrated into photothermally active nanoparticles, such as those made of graphene oxide or gold, the nanoparticles absorb NIR light and convert it into heat. This localized temperature increase causes the breakdown of this compound and the subsequent release of NO gas. High concentrations of NO are cytotoxic to cancer cells, inducing apoptosis through various signaling pathways. The combined effect of photothermal ablation and NO-induced cell death provides a potent and targeted anti-cancer strategy.
Key Applications in In Vitro Cancer Research
-
Synergistic Photothermal Therapy: Investigating the combined effects of hyperthermia and nitric oxide toxicity on cancer cell viability.
-
Drug Delivery Systems: Using this compound-loaded nanoparticles as a model for stimulus-responsive drug release.
-
Apoptosis Induction Studies: Elucidating the molecular pathways involved in NO-mediated cancer cell apoptosis.
-
Cytotoxicity Screening: Evaluating the efficacy of novel nanoparticle-BNN6 formulations on various cancer cell lines.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine (this compound).
Materials:
-
N,N′-bis-sec-butylamino-p-phenylenediamine (BPA)
-
Ethanol
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Nitrogen gas
Procedure:
-
Dilute N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) in ethanol.
-
Under a nitrogen atmosphere and with continuous stirring, add a degassed aqueous solution of sodium nitrite (NaNO₂).
-
After 30 minutes, add an aqueous solution of hydrochloric acid (HCl) dropwise.
-
Observe the color change of the reaction solution from red to orange, indicating the formation of a beige precipitate.
-
Continue stirring for several hours to ensure complete reaction.
-
Collect the precipitate by centrifugation and wash it multiple times.
-
Lyophilize the final product and store it at -20°C.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of a this compound-nanoparticle formulation in combination with NIR irradiation on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, 143B)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound-nanoparticle formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plates
-
NIR laser source (e.g., 808 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound-nanoparticle formulation. Include control wells with medium only and nanoparticles only.
-
Incubation: Incubate the cells with the treatment for 4-6 hours.
-
NIR Irradiation: For the experimental groups, expose the designated wells to NIR laser irradiation at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5-15 minutes).
-
Post-Irradiation Incubation: Return the plates to the incubator for an additional 24-48 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol details the detection and quantification of apoptosis in cancer cells treated with the this compound protocol using flow cytometry.
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Following treatment with the this compound-nanoparticle formulation and NIR irradiation, collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Measurement of Nitric Oxide Release using Griess Assay
This protocol is for quantifying the amount of nitric oxide released from the this compound-nanoparticle formulation upon NIR irradiation.
Materials:
-
This compound-nanoparticle formulation suspended in PBS
-
Griess Reagent System
-
Sodium nitrite (NaNO₂) standard solutions
-
96-well plate
-
NIR laser source
Procedure:
-
Sample Preparation: Prepare solutions of the this compound-nanoparticle formulation in PBS at desired concentrations in a 96-well plate.
-
NIR Irradiation: Expose the samples to NIR laser irradiation at varying power densities and for different durations.
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite.
-
Griess Reaction:
-
Transfer 50-100 µL of the irradiated sample supernatant and standard solutions to a new 96-well plate.
-
Add the components of the Griess Reagent to each well according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the concentration of nitrite in the samples by comparing the absorbance values to the sodium nitrite standard curve.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies utilizing this compound-based protocols. It is important to note that the specific nanoparticle formulation, cell line, and experimental conditions significantly influence the outcomes.
Table 1: In Vitro Cytotoxicity of this compound-Nanoparticle Formulations with NIR Irradiation
| Cell Line | Nanoparticle Formulation | This compound Concentration (µg/mL) | NIR Irradiation (808 nm) | Cell Viability (%) |
| HeLa | UA-BNN6 | 50 | 1.0 W/cm² | Significant cytotoxicity observed |
| HeLa | UA-BNN6 | High concentrations | No | High survival rate |
| 143B | GO-BNN6 | 440 | No | >80% |
| 143B | GO-BNN6 | Various | 0.2 W/cm², 2 min | Dose-dependent decrease |
UA: UiO-66-NH2@Aushell composite nanoparticles; GO: Graphene Oxide
Table 2: Nitric Oxide Release from this compound-Nanoparticle Formulations
| Nanoparticle Formulation | NIR Power Density (W/cm²) | Irradiation Time (min) | NO Release |
| UA-BNN6 | 1.0 | 15 | Majority of NO released |
| GO-BNN6 | 0.2, 0.5, 1.0 | Varied | Power and time-dependent |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro this compound studies.
NO-Induced Apoptosis Signaling Pathway
Caption: NO-induced intrinsic apoptosis pathway.
Application Notes and Protocols: Synthesis of BNN6-Loaded Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the synthesis and characterization of BNN6-loaded nanoparticles. This compound (N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) is a nitric oxide (NO) donor, and its encapsulation into nanoparticles allows for controlled and targeted delivery for therapeutic applications such as cancer therapy and wound healing.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the nitric oxide donor this compound.[4][5]
Materials:
-
N,N′-bis-sec-butylamino-p-phenylenediamine (BPA)
-
Ethanol (EtOH)
-
Sodium nitrite (B80452) (NaNO₂) aqueous solution (6 M), degassed
-
Hydrochloric acid (HCl) aqueous solution (6 M)
-
Nitrogen gas
-
Stir plate and stir bar
-
Separating funnel
-
Centrifuge and tubes
Procedure:
-
In a reaction vessel, dilute 2.34 mL (10 mmol) of N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) in 18 mL of ethanol.[4]
-
Under a nitrogen atmosphere, add 20 mL of a 6 M degassed aqueous solution of NaNO₂ to the BPA solution while stirring.[4]
-
Dropwise, add 20 mL of a 6 M aqueous solution of HCl using a separating funnel. The solution will gradually change color from red to orange, and a beige precipitate will form.[4][5]
-
Continue stirring the reaction mixture for 4 hours.[5]
-
Collect the beige precipitate (this compound) by centrifugation.[4][5]
-
Wash the purified this compound product several times with ethanol.[4][5]
-
Dry the final product under a vacuum. Store the lyophilized product at -20°C.[4][5]
-
Characterization: Confirm the synthesis of this compound using ¹H NMR and Mass Spectrometry (MS). The expected molecular weight is 279 Dalton.[4]
Protocol 2: Synthesis of Graphene Oxide (GO)-BNN6 Nanoparticles
This protocol details the construction of GO-BNN6 nanoparticles via a self-assembly method.[4]
Materials:
-
Graphene oxide (GO) nanosheets
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Stir plate and stir bar
-
Amicon® centrifugal filter device (10 K MWCO)
Procedure:
-
Resuspend 4.2 mg of GO in 4 mL of DMSO and stir.[4]
-
Prepare a this compound solution by dissolving 8.4 mg of this compound in 1 mL of DMSO.[4]
-
Dropwise, add the this compound solution to the GO suspension.[4]
-
Stir the mixture in the dark for 12 hours to ensure complete mixing of GO and this compound.[4]
-
Allow the mixture to remain static for 2 hours to facilitate self-assembly through π-π stacking.[4]
-
Dilute the mixture with 5 mL of deionized water.[4]
-
Filter the nanoparticles using an Amicon® centrifugal filter device (10 K MWCO).[4]
-
Wash the collected nanoparticles with excess water to remove any residual this compound and DMSO.[4]
-
Disperse the final GO-BNN6 nanoparticles in 5 mL of water for storage.[4]
Protocol 3: Synthesis of Polydopamine (PDA)@this compound Nanoparticles
This protocol describes loading this compound onto polydopamine nanoparticles.[5]
Materials:
-
This compound
-
Polydopamine (PDA) nanoparticles
-
Ethanol (33%)
-
Dimethyl sulfoxide (DMSO)
-
Stir plate and stir bar
Procedure:
-
Dissolve a desired amount of this compound (e.g., 0.4 mg, 0.8 mg, 1.2 mg, 1.6 mg, or 2 mg) in 4 mL of 33% ethanol.[5]
-
In a separate container, dissolve 3 mg of PDA nanoparticles in 6 mL of DMSO with constant stirring.[5]
-
Gradually add the this compound solution to the PDA nanoparticle solution while stirring continuously.[5]
-
Continue stirring in the dark for 12 hours.[5]
-
Let the solution rest undisturbed for 3 hours to allow for complete self-assembly.[5]
-
Collect the resulting PDA@this compound precipitate.[5]
Protocol 4: Characterization of this compound-Loaded Nanoparticles
This protocol outlines standard techniques for characterizing the synthesized nanoparticles.[4][6][7][8]
-
Dynamic Light Scattering (DLS):
-
Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles in solution.[6]
-
Procedure: Dilute the nanoparticle suspension in deionized water or a relevant buffer. Analyze using a DLS instrument to measure fluctuations in scattered light, which correlate to particle size.[7]
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the size, shape, and morphology of the nanoparticles.[7]
-
Procedure: Deposit a drop of the diluted nanoparticle suspension onto a TEM grid and allow it to dry. Image the grid using a TEM to observe the nanoparticle structure.
-
-
UV-Vis Spectroscopy:
-
Purpose: To confirm the loading of this compound and to evaluate the optical properties of the nanoparticles.[7]
-
Procedure: Measure the absorbance spectrum of the nanoparticle suspension. The spectrum can indicate the presence of both the nanoparticle carrier and the loaded this compound.
-
-
Zeta Potential Measurement:
-
Purpose: To assess the surface charge and colloidal stability of the nanoparticles.[7]
-
Procedure: Use a DLS instrument equipped with an electrode to measure the electrophoretic mobility of the nanoparticles in an applied electric field. Highly positive or negative values suggest greater stability.[7]
-
Protocol 5: Measurement of NIR-Responsive NO Release
This protocol describes how to measure the release of NO from this compound-loaded nanoparticles upon stimulation with Near-Infrared (NIR) light.[4]
Materials:
-
This compound-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS)
-
Griess Assay Kit
-
808 nm NIR laser
Procedure:
-
Disperse the this compound-loaded nanoparticles in PBS.
-
Expose the suspension to an 808 nm NIR laser at a specific power density (e.g., 0.2 W/cm²).[4]
-
At various time points during and after irradiation, collect aliquots of the supernatant.
-
Quantify the concentration of nitrite (a stable product of NO) in the aliquots using a Griess Assay Kit, following the manufacturer's instructions.[4]
-
The amount of NO released can be correlated to the measured nitrite concentration.[4] More than half of the NO can be released within minutes of NIR excitation.[4]
Data Presentation
Table 1: Properties of this compound-Loaded Nanoparticles
| Nanoparticle Type | Carrier Material | Loading Mechanism | Drug Loading Capacity | Key Feature | Reference |
|---|---|---|---|---|---|
| GO-BNN6 | Graphene Oxide (GO) | π-π stacking self-assembly | 1.2 mg this compound per mg GO | High drug loading, NIR-responsive | [4] |
| PDA@this compound | Polydopamine (PDA) | Self-assembly | Variable (tested up to 2mg this compound per 3mg PDA) | Photothermal properties, NIR-responsive | [5] |
| GNR@MSN-BNN6 | Mesoporous Silica-coated Gold Nanorods | Adsorption | Not specified | NIR-responsive | [4] |
| UA-BNN6 | UiO-66-NH₂@Au_shell_ | Adsorption into pores | Not specified | Excellent photothermal properties |[9] |
Table 2: NIR-Responsive Nitric Oxide Release
| Nanoparticle System | Stimulus | NO Release (Concentration) | Timeframe | Key Observation | Reference |
|---|---|---|---|---|---|
| GO-BNN6 | 808 nm NIR Laser | Power density and time-dependent | >50% release within minutes | Rapid initial release followed by sustained release | [4] |
| PDA@this compound | 808 nm NIR Laser | 23.79 µM | 54 minutes | Enhanced NO release compared to this compound alone | [5] |
| This compound (Control) | 808 nm NIR Laser | 16.4 µM | 54 minutes | Baseline NO release under NIR |[5] |
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for the synthesis of this compound and loading onto nanoparticles.
Caption: Logical flow of the experimental design for this compound nanoparticles.
Caption: Nitric Oxide (NO) release and subsequent signaling pathways.
References
- 1. Advanced Nitric Oxide Generating Nanomedicine for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticle-based delivery of nitric oxide for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for BNN6 in Synergistic Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
BNN6 (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) is a nitric oxide (NO) donor that has emerged as a promising agent in synergistic cancer therapy.[1][2][3] Its therapeutic potential is primarily realized when combined with other treatment modalities, most notably photothermal therapy (PTT).[4][5] The synergy arises from the controlled, localized release of cytotoxic levels of NO in the tumor microenvironment, triggered by an external stimulus such as heat generated during PTT.[1][5] This approach enhances the therapeutic efficacy against cancer cells while potentially minimizing systemic toxicity.[4]
These application notes provide a comprehensive overview of the use of this compound in synergistic cancer therapy, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols.
Mechanism of Action: Synergistic NO-Photothermal Therapy
The primary application of this compound in synergistic cancer therapy involves its incorporation into nanoparticle-based drug delivery systems that also possess photothermal properties.[1][2] These nanoparticles, when accumulated in the tumor tissue, can be irradiated with near-infrared (NIR) light, which penetrates deeper into tissues than visible light.[5] The nanoparticles absorb the NIR light and convert it into heat, leading to localized hyperthermia (photothermal effect).[1][5] This increase in temperature triggers the thermal decomposition of this compound, resulting in the release of high concentrations of NO.[1][5]
The synergistic anti-cancer effect is achieved through the combined action of hyperthermia and NO-mediated cytotoxicity.[6]
-
Hyperthermia: Elevated temperatures (typically above 42°C) can directly induce cancer cell apoptosis and necrosis. It can also increase the permeability of cell membranes, enhancing the uptake of therapeutic agents.
-
Nitric Oxide (NO): At high concentrations, NO is a potent cytotoxic agent that can induce apoptosis through various mechanisms, including DNA damage, mitochondrial dysfunction, and the generation of reactive nitrogen species (RNS) that lead to oxidative and nitrosative stress.[6][7]
The localized and triggered release of NO ensures that its cytotoxic effects are confined to the tumor, reducing potential off-target effects.[4]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound-Based Nanoparticles in HeLa Cells
| Treatment Group | Concentration (µg/mL) | NIR Irradiation (808 nm, 1.0 W/cm²) | Cell Viability (%) | Citation |
| Control (untreated cells) | 0 | No | 100 | [5] |
| UA-BNN6 Nanoparticles | 50 | No | ~95 | [5] |
| UA Nanoparticles (no this compound) | 50 | Yes | ~50 | [5] |
| UA-BNN6 Nanoparticles | 50 | Yes | <20 | [5] |
UA-BNN6: UiO-66-NH2@Aushell composite nanoparticles loaded with this compound.
Table 2: In Vivo Tumor Growth Inhibition in 4T1 Tumor-Bearing Mice
| Treatment Group | NIR Irradiation (1064 nm) | Final Tumor Volume (Relative to Initial) | Tumor Growth Inhibition Rate (%) | Citation |
| PBS | No | ~12x | 0 | [2] |
| PBS | Yes | ~11x | ~8 | [2] |
| AuS@QD-BNN6 Nanoparticles | No | ~10x | ~17 | [2] |
| AuS@QD Nanoparticles (no this compound) | Yes | ~4x | ~67 | [2] |
| AuS@QD-BNN6 Nanoparticles | Yes | ~0.5x (tumor regression) | >95 | [2] |
AuS@QD-BNN6: Gold nanostars/graphene quantum dots hybrid nanoparticles loaded with this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the nitric oxide donor this compound.[3][8]
Materials:
-
N,N′-bis-sec-butylamino-p-phenylenediamine (BPA)
-
Ethanol
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), 6 M
-
Nitrogen gas
-
Stirring plate and stir bar
-
Separating funnel
-
Centrifuge and tubes
Procedure:
-
In a round-bottom flask, dilute 10 mmol of BPA in 18 mL of ethanol.
-
Under a nitrogen atmosphere and with continuous stirring, add 20 mL of a 6 M degassed aqueous solution of NaNO₂.
-
Stir the mixture for 30 minutes.
-
Slowly add 20 mL of 6 M HCl dropwise using a separating funnel. The solution will gradually change color from red to orange, and a beige precipitate will form.
-
Continue stirring for an additional 4 hours.
-
Collect the precipitate by centrifugation.
-
Wash the product with deionized water and a 50% (v/v) ethanol/water solution to remove any unreacted reagents.
-
Dry the final product (this compound) under a vacuum in the dark.
Protocol 2: Preparation of this compound-Loaded Graphene Oxide (GO-BNN6) Nanoparticles
This protocol details the loading of this compound onto graphene oxide nanosheets via self-assembly.[3]
Materials:
-
Graphene oxide (GO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound
-
Deionized water
-
Centrifugal filter device (e.g., Amicon®, 10 kDa MWCO)
-
Stirring plate and stir bar
Procedure:
-
Resuspend 4.2 mg of GO in 4 mL of DMSO with stirring.
-
Prepare a 1 mL DMSO solution containing 8.4 mg of this compound.
-
Dropwise, add the this compound solution to the GO suspension.
-
Stir the mixture in the dark for 12 hours to allow for complete mixing and self-assembly through π-π stacking.
-
Let the mixture stand for 2 hours.
-
Dilute the mixture with 5 mL of deionized water.
-
Purify the GO-BNN6 nanoparticles by filtering the solution through a centrifugal filter device.
-
Wash the collected nanoparticles with excess deionized water to remove any unloaded this compound and residual DMSO.
-
Resuspend the purified GO-BNN6 nanoparticles in deionized water for storage.
Protocol 3: In Vitro Synergistic NO-Photothermal Cancer Cell Killing Assay
This protocol outlines the procedure to evaluate the synergistic cytotoxicity of this compound-loaded nanoparticles and NIR irradiation on cancer cells.[5]
Materials:
-
HeLa (or other cancer cell line) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound-loaded photothermal nanoparticles (e.g., UA-BNN6)
-
Control nanoparticles (without this compound)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
NIR laser (808 nm)
-
Plate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the this compound-loaded nanoparticles and control nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the nanoparticle solutions to the respective wells. Include wells with medium only as a control.
-
Incubate the cells with the nanoparticles for 4-6 hours.
-
Wash the cells with PBS to remove any non-internalized nanoparticles.
-
Add 100 µL of fresh medium to each well.
-
Irradiate the designated wells with an 808 nm NIR laser at a power density of 1.0 W/cm² for 5 minutes.
-
Return the plate to the incubator and incubate for another 24 hours.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader to determine cell viability.
Protocol 4: Quantification of Nitric Oxide Release using Griess Assay
This protocol describes the measurement of NO released from this compound-loaded nanoparticles in a cell-free system.[9]
Materials:
-
This compound-loaded nanoparticle solution
-
PBS, pH 7.4
-
Griess Reagent kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standards
-
96-well plate
-
NIR laser (808 nm)
-
Plate reader
Procedure:
-
Prepare a standard curve using serial dilutions of NaNO₂ in PBS.
-
Place the this compound-loaded nanoparticle solution in a 96-well plate.
-
Irradiate the samples with the NIR laser for a defined period (e.g., 10 minutes).
-
Collect the supernatant.
-
Add the Griess reagents to the standards and the collected supernatants according to the kit's instructions.
-
Incubate in the dark at room temperature for 15-30 minutes, allowing the color to develop.
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate the concentration of nitrite (and thus released NO) in the samples by comparing their absorbance to the standard curve.
Protocol 5: In Vivo Synergistic Cancer Therapy in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo synergistic anti-tumor efficacy of this compound-based nanotherapeutics.[2][5]
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
4T1 (or other cancer cell line) cells
-
PBS, sterile
-
This compound-loaded photothermal nanoparticles
-
Anesthesia
-
NIR laser (e.g., 808 nm or 1064 nm)
-
Calipers
-
Infrared thermal imaging camera
Procedure:
-
Subcutaneously inject 1 x 10⁶ 4T1 cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly divide the mice into treatment groups (e.g., PBS, nanoparticles alone, NIR laser alone, nanoparticles + NIR laser).
-
Intravenously or intratumorally inject the mice with the nanoparticle solution or PBS.
-
After a predetermined time for nanoparticle accumulation in the tumor (e.g., 24 hours), anesthetize the mice.
-
For the treatment groups receiving NIR irradiation, expose the tumor site to the laser (e.g., 1.0 W/cm² for 5-10 minutes).
-
Monitor the temperature of the tumor region during irradiation using an infrared thermal imaging camera.
-
Measure the tumor volume (Volume = 0.5 × Length × Width²) and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay).
Visualizations
Caption: Workflow of this compound-based synergistic photothermal-NO cancer therapy.
Caption: Signaling pathway of synergistic hyperthermia and nitric oxide cytotoxicity.
References
- 1. Light-Responsive Biodegradable Nanomedicine Overcomes Multidrug Resistance via NO-Enhanced Chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NO- and H2S- releasing nanomaterials: A crosstalk signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Controlled Nitric Oxide Release in vivo using BNN6
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-di-sec-butyl-N,N'-dinitroso-p-phenylenediamine (BNN6) is a small molecule nitric oxide (NO) donor that has garnered significant interest for its potential therapeutic applications. Nitric oxide is a critical signaling molecule in various physiological and pathological processes, including vasodilation, neurotransmission, inflammation, and host defense. The controlled and targeted release of NO in vivo holds promise for the treatment of various diseases, most notably cancer and infected wounds.
This compound itself releases NO upon exposure to ultraviolet (UV) light. For in vivo applications, where deep tissue penetration is required, this compound is often incorporated into nanocarriers that can be triggered by near-infrared (NIR) light. This is typically achieved by combining this compound with NIR-absorbing materials, such as polydopamine (PDA) nanoparticles or graphene oxide (GO), which generate heat upon NIR irradiation, leading to the thermolytic decomposition of this compound and subsequent NO release. This approach allows for spatiotemporal control over NO delivery, maximizing its therapeutic efficacy while minimizing off-target effects.
These application notes provide a comprehensive overview of the in vivo application of this compound for controlled nitric oxide release, including detailed experimental protocols, quantitative data, and visualization of key biological pathways.
Data Presentation
Table 1: In Vitro Nitric Oxide Release from this compound Formulations
| Formulation | Trigger | Power Density/Time | NO Released (µM) | Reference |
| This compound Solution | UV Light (405 nm) | - | Qualitatively confirmed by color change | [1] |
| PDA@this compound Solution | NIR Light (808 nm) | 1.5 W cm⁻², 54 min | 23.79 | [1] |
| Gel/PDA@this compound Hydrogel | Continuous NIR (808 nm) | 1.5 W cm⁻², 54 min | 58.87 | [1] |
| GO-BNN6 Nanomedicine | NIR Light (808 nm) | 1 W/cm², 20 min | ~18 | [2] |
Table 2: In Vivo Efficacy of this compound Formulations in Animal Models
| Animal Model | Formulation | Treatment | Outcome | Reference |
| Infected full-thickness skin wound (Rat) | Gel/PDA@this compound Hydrogel | NIR irradiation (808 nm) | Accelerated wound closure, increased collagen deposition, and enhanced vascular neoangiogenesis.[1] | [1][3] |
| Human melanoma xenograft (Mouse) | L-nil (iNOS inhibitor) | Oral administration | Inhibited tumor growth and extended survival.[4] | [4] |
| 143B cancer cells (in vitro) | GO-BNN6 Nanomedicine | NIR irradiation (808 nm, 0.2 W/cm², 2 min) | Significant inhibition of cancer cell growth. | [2] |
Experimental Protocols
Synthesis of this compound
Materials:
-
N,N'-bis-sec-butylamino-p-phenylenediamine (BPA)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Nitrogen gas
Procedure:
-
Dilute 2.34 mL (10 mmol) of BPA in 18 mL of ethanol.
-
Under a nitrogen atmosphere, add 20 mL of a 6 M degassed aqueous solution of NaNO₂ to the BPA solution with stirring.
-
After 30 minutes, slowly add 20 mL of a 6 M aqueous solution of HCl dropwise using a separating funnel.
-
Observe the reaction mixture, which will gradually turn from red to orange, with the formation of a beige precipitate.
-
Purify the synthesized this compound by washing with ethanol and drying under a vacuum.[2]
-
Confirm the structure of this compound using ¹H NMR and Mass Spectrometry.[2]
Preparation of this compound-Loaded Nanoparticles
Materials:
-
Dopamine (B1211576) hydrochloride
-
Ethanol
-
Deionized water
-
This compound
Procedure:
-
Synthesize PDA nanoparticles by dissolving dopamine hydrochloride in a mixture of deionized water, ethanol, and ammonia and stirring for 24 hours at room temperature.[5]
-
Collect the PDA nanoparticles by centrifugation and wash them with deionized water.
-
To load this compound, dissolve varying amounts of this compound (e.g., 0.4 mg to 2 mg) in ethanol.[1]
-
Separately, disperse a known amount of PDA nanoparticles (e.g., 3 mg) in a DMSO solution.
-
Gradually add the this compound solution to the PDA nanoparticle suspension while stirring continuously for 12 hours in the dark to allow for self-assembly.[1]
Materials:
-
Graphene oxide (GO)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
Resuspend a known amount of GO (e.g., 4.2 mg) in DMSO with stirring.[2]
-
Prepare a DMSO solution of this compound (e.g., 8.4 mg/mL).
-
Add the this compound solution dropwise to the GO suspension.
-
Stir the mixture in the dark for 12 hours to facilitate the π-π stacking interaction between GO and this compound.[2]
-
Purify the GO-BNN6 nanosheets by filtration and wash with deionized water to remove unloaded this compound.[2]
Preparation of this compound-Loaded Hydrogel (Gel/PDA@this compound)
Materials:
-
Methacrylated gelatin (GelMA)
-
PDA@this compound nanoparticles
-
Photoinitiator (e.g., LAP)
-
UV light source
Procedure:
-
Prepare a solution of GelMA in deionized water (e.g., 10-15% w/v) and add a photoinitiator (e.g., 0.05% w/v).
-
Disperse the prepared PDA@this compound nanoparticles into the GelMA solution.
-
To form the hydrogel, expose the mixture to UV light (365-400 nm) for a sufficient time to allow for photocrosslinking.[1][6]
In Vivo Murine Wound Healing Model
Materials:
-
Mice (e.g., BALB/c)
-
Anesthesia (e.g., isoflurane)
-
Biopsy punch (e.g., 6 mm)
-
Gel/PDA@this compound hydrogel
-
NIR laser (808 nm)
Procedure:
-
Anesthetize the mouse.
-
Shave the dorsal area and create two full-thickness excisional wounds using a biopsy punch.[1]
-
Infect the wounds with a bacterial suspension (e.g., S. aureus) if modeling an infected wound.
-
Apply the Gel/PDA@this compound hydrogel to the wound bed.
-
Irradiate the wound area with an 808 nm NIR laser at a specific power density and duration (e.g., 1.5 W/cm² for 5 minutes).[1]
-
Monitor wound closure over time by measuring the wound area.
-
At selected time points, euthanize the mice and collect the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess inflammation, collagen deposition, and angiogenesis.[1]
In Vivo Murine Xenograft Tumor Model
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human cancer cell line (e.g., 143B osteosarcoma cells)
-
This compound-loaded nanoparticles (e.g., GO-BNN6)
-
NIR laser (808 nm)
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Administer the this compound-loaded nanoparticles intravenously via the tail vein.
-
After a predetermined time for nanoparticle accumulation in the tumor, irradiate the tumor area with an 808 nm NIR laser at a specific power density and duration (e.g., 0.2 W/cm² for 2 minutes).[2]
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Monitor the overall health and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Quantification of Nitric Oxide
Materials:
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standard solutions
-
Sample solutions (e.g., supernatant from nanoparticle suspensions)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a standard curve using known concentrations of NaNO₂.
-
In a 96-well plate, add your sample to a well.
-
Add the Griess Reagent to each well containing the standard and sample.
-
Incubate for a specified time (e.g., 10-15 minutes) at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in your samples by comparing the absorbance to the standard curve.[1][7]
Materials:
-
DAF-FM diacetate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells of interest to the desired confluency.
-
Load the cells with DAF-FM diacetate (e.g., 5-10 µM) in cell culture medium and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with the this compound formulation and the corresponding trigger (e.g., NIR light).
-
Image the cells using a fluorescence microscope (excitation/emission ~495/515 nm) or quantify the fluorescence intensity using a flow cytometer to detect the intracellular NO-adduct of DAF-FM.[2][8]
Signaling Pathways and Visualizations
Nitric oxide released from this compound exerts its therapeutic effects by modulating key signaling pathways involved in apoptosis (programmed cell death) and angiogenesis (new blood vessel formation).
Nitric Oxide-Induced Apoptosis in Cancer Cells
High concentrations of NO are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
High levels of nitric oxide can lead to increased reactive oxygen species (ROS), causing mitochondrial damage and the release of cytochrome c.[4] This initiates the intrinsic apoptotic pathway through the activation of caspase-9 and subsequently caspase-3.[4] NO can also upregulate the tumor suppressor p53, which promotes the pro-apoptotic proteins Bax and Bak.[2] Furthermore, NO can sensitize cells to extrinsic apoptosis by upregulating death receptors like Fas.[2]
Nitric Oxide-Modulated Angiogenesis in Wound Healing
In the context of wound healing, NO plays a crucial role in promoting angiogenesis, which is essential for delivering oxygen and nutrients to the healing tissue.
Nitric oxide released in the wound bed activates soluble guanylyl cyclase (sGC) in endothelial cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[9] This activates Protein Kinase G (PKG), which in turn upregulates the expression and signaling of Vascular Endothelial Growth Factor (VEGF).[10] VEGF is a potent pro-angiogenic factor that stimulates the proliferation, migration, and survival of endothelial cells, ultimately leading to the formation of new blood vessels.[10]
Experimental Workflow for In Vivo Studies
The following diagram outlines the general workflow for conducting in vivo studies using this compound for controlled nitric oxide release.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiogenesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: BNN6 in Combination with Near-Infrared (NIR) Light for Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photothermal therapy (PTT) is an emerging and minimally invasive cancer treatment that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, leading to the thermal ablation of cancer cells.[1][2] The combination of PTT with other therapeutic modalities can enhance its efficacy and overcome limitations such as incomplete tumor eradication. One such promising approach is the synergistic combination of PTT with nitric oxide (NO) gas therapy.[3]
BNN6 (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) is a thermosensitive NO donor that decomposes and releases cytotoxic concentrations of NO upon heating.[1][4] By co-encapsulating this compound with a photothermal agent within a nanoparticle delivery system, NIR irradiation can trigger a dual-modal therapeutic effect. The photothermal agent generates heat, which not only directly kills cancer cells but also induces the decomposition of this compound, releasing NO for a synergistic anticancer effect.[4][5] This combination therapy has shown significant potential in preclinical studies for the treatment of various cancers and bacterial infections.
These application notes provide an overview of the principles, experimental protocols, and quantitative data related to the use of this compound in combination with NIR for photothermal therapy.
Mechanism of Action
The fundamental principle of this compound-mediated synergistic photothermal therapy involves a nanoparticle carrier co-loaded with a photothermal agent and the NO donor, this compound. Upon accumulation at the tumor site, the nanoparticles are irradiated with NIR light. The photothermal agent absorbs the light and converts it into localized heat (hyperthermia). This heat has two primary effects:
-
Direct Photothermal Ablation: The localized hyperthermia raises the temperature of the surrounding tissue, inducing cancer cell death through protein denaturation, membrane disruption, and induction of apoptosis.[2][6]
-
Triggered Nitric Oxide Release: The generated heat causes the thermal decomposition of this compound, leading to the controlled release of high concentrations of NO gas.[1][4]
The released NO contributes to the overall therapeutic effect through several mechanisms, including the induction of apoptosis and the suppression of protective autophagy in cancer cells under hyperthermic stress.[7] The synergistic action of hyperthermia and NO results in enhanced cancer cell killing compared to either therapy alone.[4][5]
Data Presentation
Table 1: In Vitro Photothermal & NO Release Performance
| Nanoparticle System | Cell Line | NIR Laser Parameters | Concentration | Temperature Increase (°C) | NO Release (μM) | Cell Viability (%) | Reference |
| UiO-66-NH2@Au-BNN6 | HeLa | 808 nm, 1.0 W/cm², 5 min | 100 µg/mL | ~24 (in solution) | ~4.6 (after 20 min) | ~20 (with NIR) | [5] |
| GO-BNN6 | 143B | 808 nm, 0.2 W/cm², 2 min | 440 µg/mL | Not specified | Not specified | <40 (with NIR) | [7] |
| CPNPBs | HeLa, MCF-7 | 1064 nm, 0.6 W/cm², 5 min | 100 µg/mL | Not specified | Not specified | ~9 (with NIR, 100 µg/mL this compound) | [1] |
| PDA@this compound | S. aureus | 808 nm, 1.5 W/cm², 5 min | 400 µg/mL | ~25 (in solution) | ~23.8 (after 54 min) | Not applicable |
Table 2: In Vivo Photothermal Therapy Efficacy
| Nanoparticle System | Animal Model | NIR Laser Parameters | Administration | Tumor Temperature (°C) | Tumor Growth Inhibition | Reference |
| UiO-66-NH2@Au-BNN6 | HeLa xenograft mice | 808 nm, 1.0 W/cm², 5 min | Intratumoral | 54.3 | Significant inhibition | [5] |
| PPy NPs | 4T1 tumor-bearing Balb/c mice | 808 nm, 1.0 W/cm², 5 min | Intravenous | ~60 | Complete tumor ablation | |
| HAuNP@DTTC | 4T1 breast cancer-bearing mice | 808 nm | Not specified | Not specified | 60% (PTT only), 97% (with X-ray) |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded Photothermal Nanoparticles (Example: PDA@this compound)
This protocol describes the synthesis of polydopamine nanoparticles loaded with this compound (PDA@this compound).
Materials:
-
This compound (N,N′-di-sec-butyl-N,N′-dinitroso-p-phenylenediamine)
-
Polydopamine nanoparticles (PDA NPs)
-
Ethanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
Prepare a solution of this compound by dissolving a specific amount (e.g., 0.4 mg, 0.8 mg, 1.2 mg, 1.6 mg, or 2 mg) in 4 mL of 33% ethanol.
-
In a separate container, dissolve 3 mg of PDA NPs in 6 mL of DMSO with constant stirring.
-
Gradually add the this compound solution to the PDA NPs solution while stirring continuously.
-
Continue stirring the mixture for 12 hours in the dark to allow for self-assembly.
-
After stirring, let the solution stand undisturbed for 3 hours.
-
Collect the resulting PDA@this compound nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any unloaded this compound and residual solvents.
-
Resuspend the purified PDA@this compound nanoparticles in the desired buffer or medium for further experiments.
Drug Loading Capacity and Efficiency:
The drug loading capacity (LC) and encapsulation efficiency (EE) can be determined by measuring the amount of this compound in the nanoparticles and in the supernatant after synthesis using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Protocol 2: In Vitro Photothermal Therapy and NO Release
This protocol outlines the procedure for evaluating the in vitro efficacy of this compound-loaded nanoparticles.
Materials:
-
Cancer cell line (e.g., HeLa, 143B)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound-loaded nanoparticles
-
MTT assay kit
-
Griess reagent kit for NO detection
-
NIR laser source (e.g., 808 nm or 1064 nm)
Procedure:
Cell Culture:
-
Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Photothermal Therapy:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the this compound-loaded nanoparticles. Include control groups with nanoparticles alone, NIR light alone, and untreated cells.
-
Incubate the cells with the nanoparticles for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Wash the cells with PBS to remove any nanoparticles that have not been internalized.
-
Add fresh medium to each well.
-
Irradiate the designated wells with the NIR laser at a specific power density and for a set duration (e.g., 808 nm, 1.0 W/cm², 5 minutes).
-
Return the plate to the incubator and incubate for an additional 24-48 hours.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.
NO Release Measurement:
-
Prepare a solution of the this compound-loaded nanoparticles in PBS at a specific concentration.
-
Expose the solution to the NIR laser under the same conditions used for the in vitro therapy.
-
At various time points during and after irradiation, collect aliquots of the solution.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the aliquots using the Griess reagent kit.
Protocol 3: In Vivo Photothermal Therapy in a Mouse Model
This protocol provides a general guideline for in vivo evaluation of this compound-mediated photothermal therapy.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
This compound-loaded nanoparticles suspended in a biocompatible solution (e.g., PBS)
-
NIR laser source
-
Infrared thermal imaging camera
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
Tumor Model Establishment:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
In Vivo Photothermal Therapy:
-
Randomly divide the tumor-bearing mice into different treatment groups (e.g., PBS + NIR, nanoparticles alone, nanoparticles + NIR).
-
Administer the this compound-loaded nanoparticles to the mice via an appropriate route (e.g., intravenous or intratumoral injection).
-
Allow sufficient time for the nanoparticles to accumulate at the tumor site (this can be determined through preliminary biodistribution studies).
-
Anesthetize the mice.
-
Irradiate the tumor region with the NIR laser at a specific power density and duration.
-
Monitor the temperature of the tumor surface during irradiation using an infrared thermal imaging camera.
-
Monitor the tumor size using calipers every few days for a set period.
-
At the end of the experiment, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-NIR photothermal therapy.
Signaling Pathway of Synergistic Cell Death
Caption: Synergistic signaling pathways in this compound-NIR therapy.
Conclusion
The combination of this compound with NIR-responsive photothermal nanoparticles represents a promising strategy for enhancing the efficacy of cancer therapy. The dual-modal action of direct hyperthermia and controlled nitric oxide release leads to a synergistic antitumor effect. The protocols and data presented in these application notes provide a framework for researchers to design and evaluate novel this compound-based photothermal therapy agents. Further research and development in this area hold the potential for translating this innovative therapeutic approach into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. mdpi.com [mdpi.com]
- 5. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperthermia: an effective strategy to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic antiglioma action of hyperthermia and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BNN6-Mediated Hyperthermia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for BNN6-mediated hyperthermia, a promising anti-cancer strategy that combines the photothermal effects of nanoparticles with the cytotoxic effects of nitric oxide (NO). This dual-modality therapy utilizes the targeted delivery of the NO donor this compound (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) via biocompatible nanoparticles, which, upon near-infrared (NIR) laser irradiation, induce localized hyperthermia, triggering the release of NO and leading to synergistic tumor cell death.
I. Overview of this compound-Mediated Hyperthermia
The core principle of this therapeutic approach lies in the temperature-sensitive nature of this compound. When encapsulated within a photothermally active nanocarrier, such as gold nanoshell-coated metal-organic frameworks (UiO-66-NH2@Au), this compound remains stable at physiological temperatures. Upon exposure to an 808 nm NIR laser, the gold nanoshells efficiently convert light into heat, raising the local temperature. This induced hyperthermia serves two purposes: it directly damages cancer cells and triggers the decomposition of this compound, releasing a high concentration of cytotoxic nitric oxide directly at the tumor site. This synergistic action of hyperthermia and NO gas therapy enhances the overall anti-cancer efficacy.[1][2]
II. Experimental Protocols
A. Synthesis of this compound-Loaded Nanoparticles (UA-BNN6)
This protocol describes the synthesis of UiO-66-NH2@Au shell composite nanoparticles (UA) and subsequent loading with this compound.
Materials:
-
Zirconium chloride (ZrCl4)
-
2-aminoterephthalic acid (NH2-BDC)
-
N,N-dimethylformamide (DMF)
-
HAuCl4 solution
-
This compound
Protocol:
-
Synthesis of UiO-66-NH2 Nanoparticles:
-
Dissolve ZrCl4 and NH2-BDC in DMF.
-
Heat the solution in a Teflon-lined autoclave.
-
After cooling, collect the UiO-66-NH2 crystals by centrifugation.
-
Wash the crystals with DMF and methanol and dry under vacuum.
-
-
Formation of Gold Nanoshell (UiO-66-NH2@Au - UA):
-
Disperse the synthesized UiO-66-NH2 nanoparticles in an aqueous solution.
-
Add HAuCl4 solution and stir.
-
Add trisodium citrate solution to reduce the gold ions, forming a gold nanoshell on the surface of the UiO-66-NH2 nanoparticles.
-
Collect the resulting UA nanoparticles by centrifugation, wash with water, and dry.
-
-
Loading of this compound into UA Nanoparticles (UA-BNN6):
-
Disperse the UA nanoparticles in an ethanol solution containing this compound.
-
Stir the mixture in the dark to allow for the loading of this compound into the porous structure of the UA nanoparticles.
-
Collect the UA-BNN6 nanoparticles by centrifugation.
-
Wash with ethanol to remove unloaded this compound and dry under vacuum.
-
B. In Vitro Hyperthermia and Cytotoxicity Assessment
This protocol details the procedure for evaluating the efficacy of this compound-mediated hyperthermia on cancer cell lines, such as HeLa or 143B cells.
Materials:
-
HeLa or 143B cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
UA-BNN6 nanoparticles
-
808 nm NIR laser
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa or 143B cells in 96-well plates at a desired density and incubate overnight.
-
Nanoparticle Incubation: Replace the culture medium with fresh medium containing varying concentrations of UA-BNN6 nanoparticles and incubate for a specified period (e.g., 4 hours) to allow for cellular uptake.
-
NIR Laser Irradiation:
-
Wash the cells with PBS to remove extracellular nanoparticles.
-
Add fresh culture medium.
-
Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5-10 minutes).
-
Include control groups: untreated cells, cells with UA-BNN6 only (no laser), and cells with laser only (no nanoparticles).
-
-
Cell Viability (MTT) Assay:
-
After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
C. In Vivo this compound-Mediated Photothermal Therapy
This protocol outlines the procedure for assessing the anti-tumor efficacy of this compound-mediated hyperthermia in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with HeLa cell xenografts)
-
UA-BNN6 nanoparticles suspended in PBS
-
808 nm NIR laser
-
Infrared thermal imaging camera
-
Calipers for tumor measurement
Protocol:
-
Tumor Model Establishment: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size.
-
Nanoparticle Administration: Intratumorally or intravenously inject the UA-BNN6 nanoparticle suspension into the tumor-bearing mice.
-
NIR Laser Irradiation:
-
At a predetermined time point post-injection (to allow for nanoparticle accumulation in the tumor), anesthetize the mice.
-
Irradiate the tumor area with an 808 nm NIR laser at a specific power density.
-
Monitor the temperature of the tumor surface using an infrared thermal imaging camera to ensure it reaches the therapeutic range (typically 42-45°C) without overheating surrounding tissues.
-
-
Monitoring Tumor Growth and Survival:
-
Measure the tumor volume using calipers at regular intervals for a specified duration.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).
-
III. Quantitative Data Presentation
The following tables summarize representative quantitative data from this compound-mediated hyperthermia experiments.
Table 1: In Vitro Cytotoxicity of UA-BNN6 on HeLa Cells
| Treatment Group | UA-BNN6 Concentration (µg/mL) | NIR Laser (808 nm, 1.0 W/cm²) | Cell Viability (%) |
| Control | 0 | No | 100 |
| UA-BNN6 only | 50 | No | ~88 |
| UA + NIR | 50 | Yes | ~65 |
| UA-BNN6 + NIR | 50 | Yes | ~20 |
Data synthesized from literature.[3]
Table 2: In Vitro Cytotoxicity of GO-BNN6 on 143B Cells
| Treatment Group | GO-BNN6 Concentration (µg/mL) | NIR Laser (808 nm, 0.2 W/cm², 2 min) | Cell Viability (%) |
| Control | 0 | No | 100 |
| GO-BNN6 only | 440 | No | >80 |
| GO-BNN6 + NIR | 440 | Yes | <20 |
Data synthesized from literature.[1]
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume Change (relative to initial) | Tumor Inhibition Rate (%) |
| Saline | Significant Increase | 0 |
| UA-BNN6 only | Significant Increase | Not significant |
| UA + NIR | Moderate Inhibition | ~40-50 |
| UA-BNN6 + NIR | Significant Inhibition | >90 |
Data synthesized from literature, representing typical outcomes.
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways in this compound-Mediated Hyperthermia
The synergistic anti-cancer effect of this compound-mediated hyperthermia involves the activation of multiple cell death signaling pathways.
Caption: Signaling pathways activated by this compound-mediated hyperthermia.
B. Experimental Workflow for In Vitro Studies
The following diagram illustrates the key steps in the in vitro evaluation of this compound-mediated hyperthermia.
Caption: Workflow for in vitro this compound-mediated hyperthermia experiments.
C. Experimental Workflow for In Vivo Studies
The following diagram outlines the major steps for conducting in vivo studies of this compound-mediated hyperthermia.
Caption: Workflow for in vivo this compound-mediated hyperthermia experiments.
References
Application Notes and Protocols for Loading BNN6 into Hydrogel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-di-sec-butyl-N,N'-dinitroso-p-phenylenediamine (BNN6) is a nitric oxide (NO) donor that has garnered significant interest for its therapeutic potential in applications such as wound healing and antimicrobial therapies.[1][2] The controlled release of NO is crucial for modulating physiological processes, including angiogenesis, inflammation, and cell proliferation.[2][3] Hydrogel scaffolds provide an ideal platform for the localized and sustained delivery of this compound due to their high water content, biocompatibility, and tunable properties.[4][5]
These application notes provide an overview of techniques for loading this compound into hydrogel scaffolds, with a detailed protocol for a specific photo-activated thermo-responsive system. Additionally, it summarizes key quantitative data and visualizes the underlying signaling pathways and experimental workflows.
Techniques for Loading this compound into Hydrogel Scaffolds
Several methods can be employed to incorporate NO donors like this compound into hydrogel matrices. The choice of technique often depends on the desired release kinetics, the nature of the hydrogel, and the specific application.
-
Physical Encapsulation: This is a straightforward method where this compound is physically entrapped within the hydrogel network during the polymerization process.[1] This can be achieved by mixing this compound with the hydrogel precursor solution before crosslinking. The release of this compound is then governed by diffusion through the hydrogel pores.[6]
-
Nanoparticle-mediated Loading: this compound can be loaded onto nanoparticles, which are then dispersed within the hydrogel matrix.[1][7] This approach offers better control over the release profile, as the nanoparticles can be engineered to respond to specific stimuli such as light or temperature.[4][8] For instance, polydopamine (PDA) nanoparticles can be used to encapsulate this compound, and near-infrared (NIR) light can trigger the release of NO through a photothermal effect.[1][2]
-
Covalent Conjugation: this compound or its precursor can be chemically conjugated to the polymer backbone of the hydrogel. This method provides the most controlled release, as the release of this compound is dependent on the cleavage of the covalent bond, which can be designed to be sensitive to specific enzymes or pH conditions.
-
In Situ Formation: This technique involves the formation of the hydrogel and the loading of this compound simultaneously in the target location. This is particularly useful for injectable hydrogels where the gelation process occurs in vivo.
Experimental Protocols
This section provides a detailed protocol for the preparation of a this compound-loaded hydrogel scaffold using a nanoparticle-mediated approach with Gelatin Methacryloyl (GelMA) and Polydopamine (PDA) nanoparticles.[1][2]
Protocol 1: Synthesis of PDA@this compound Nanoparticles
Materials:
-
Dopamine hydrochloride
-
N,N'-di-sec-butyl-N,N'-dinitroso-p-phenylenediamine (this compound)
-
Ethanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
This compound Solution Preparation: Dissolve varying amounts of this compound (e.g., 0.4 mg, 0.8 mg, 1.2 mg, 1.6 mg, 2 mg) in 4 mL of 33% ethanol.[7]
-
PDA Nanoparticle Suspension: Dissolve 3 mg of PDA nanoparticles in 6 mL of DMSO with continuous stirring.[7]
-
Loading of this compound onto PDA Nanoparticles: Gradually add the this compound solution to the PDA nanoparticle suspension while stirring continuously for 12 hours in a dark environment.[7]
-
Self-Assembly: Allow the solution to stand undisturbed for 3 hours to facilitate the complete self-assembly of PDA@this compound nanoparticles.[7]
-
Purification: Centrifuge the solution to collect the PDA@this compound nanoparticles and wash with deionized water to remove any unloaded this compound.
Protocol 2: Preparation of Gel/PDA@this compound Hydrogel
Materials:
-
Gelatin Methacryloyl (GelMA)
-
PDA@this compound nanoparticles
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Pre-hydrogel Solution: Dissolve GelMA in PBS at a desired concentration (e.g., 10% w/v) by warming the solution to 60°C.
-
Addition of Photoinitiator: Once the GelMA is completely dissolved, cool the solution to room temperature and add the photoinitiator at a concentration of 0.5% w/v.
-
Incorporation of PDA@this compound: Disperse the synthesized PDA@this compound nanoparticles into the GelMA precursor solution at the desired concentration (e.g., 400 µg/mL).[2] Ensure uniform dispersion by gentle vortexing or sonication.
-
Crosslinking: Cast the pre-hydrogel solution into a mold of the desired shape and expose it to UV light (e.g., 365 nm) for a sufficient duration to achieve complete crosslinking. The exposure time will depend on the photoinitiator concentration and the intensity of the UV light source.
-
Washing: After crosslinking, wash the hydrogel scaffold with PBS to remove any unreacted components.
Data Presentation
The following tables summarize quantitative data from a study on a GelMA hydrogel loaded with PDA@this compound nanoparticles.[2]
Table 1: Photothermal Effect of Gel/PDA@this compound Hydrogel
| Hydrogel Sample | Initial Temperature (°C) | Temperature after 5 min NIR Irradiation (°C) | Temperature Change (°C) |
| GelMA | 23.3 | ~23.3 | Negligible |
| Gel/PDA | 23.3 | 63.1 | 39.8 |
| Gel/PDA@this compound | 23.7 | 66.1 | 42.4 |
NIR Irradiation parameters: 808 nm, 1.5 W/cm²
Table 2: Nitric Oxide Release from Gel/PDA@this compound Hydrogel
| Condition | Cumulative NO Released (µM) | Time (minutes) |
| Continuous NIR Irradiation | 58.87 | 54 |
NIR Irradiation parameters: 808 nm, 1.5 W/cm²
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound loading and release.
Signaling Pathways
Caption: NO-mediated angiogenesis signaling pathway.
Caption: NO-mediated anti-inflammatory signaling pathway.
References
- 1. Advances in Nitric Oxide-Releasing Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide: a newly discovered function on wound healing - LUO - Acta Pharmacologica Sinica [chinaphar.com]
- 3. Nitric oxide and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogel-Based Nitric Oxide Delivery Systems for Enhanced Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Nitric Oxide Release from BNN6 Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine (BNN6) is a diazeniumdiolate-based nitric oxide (NO) donor that has garnered significant interest in drug development.[1] this compound serves as a prodrug that can be triggered to release NO, a critical signaling molecule in various physiological and pathological processes. The controlled release of NO from this compound constructs, often encapsulated within nanocarriers, is typically initiated by external stimuli such as near-infrared (NIR) light, making it a valuable tool for targeted therapies in cancer and other diseases.[2][3][4]
These application notes provide detailed protocols for the quantification of NO release from this compound constructs using three common methods: the Griess assay, electrochemical detection, and chemiluminescence. Additionally, we present a summary of quantitative data from literature and visualize the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of NO Release from this compound Constructs
The following table summarizes the quantitative data on NO release from various this compound-loaded nanoconstructs under specific experimental conditions, as determined by the Griess assay.
| Construct | Trigger | Power Density | Irradiation Time | Concentration of NO Released (µM) | Reference |
| GO-BNN6 | 808 nm NIR light | 0.2 W/cm² | Not specified | ~5 | [2] |
| GO-BNN6 | 808 nm NIR light | 0.5 W/cm² | Not specified | ~12 | [2] |
| GO-BNN6 | 808 nm NIR light | 1 W/cm² | Not specified | ~22 | [2] |
| UA-BNN6 | 808 nm NIR light | Not specified | 15 min | Most NO released | [3] |
| PDA@this compound | 808 nm NIR light | 1.5 W/cm² | 54 min | 23.79 | [4] |
| Gel/PDA@this compound | 808 nm NIR light | 1.5 W/cm² | 54 min | 58.87 | [4] |
Experimental Protocols
Protocol 1: Quantification of NO Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO release by quantifying nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. This two-step diazotization reaction is the most commonly reported method for quantifying NO release from this compound constructs.[2][4]
Materials:
-
Griess Reagent System (e.g., from Promega or Sigma-Aldrich) containing:
-
Sulfanilamide (B372717) solution
-
N-1-naphthylethylenediamine dihydrochloride (B599025) (NED) solution
-
Nitrite standard solution (e.g., sodium nitrite)
-
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
This compound construct solution
-
NIR laser (if applicable)
Procedure:
-
Preparation of Nitrite Standard Curve:
-
Prepare a series of nitrite standard solutions with known concentrations (e.g., 0-100 µM) by diluting the stock nitrite standard solution with PBS.
-
Add 50 µL of each standard to triplicate wells of a 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Plot the absorbance versus nitrite concentration to generate a standard curve.
-
-
Sample Preparation and NO Release Triggering:
-
Measurement of NO Release:
-
At predetermined time points, collect aliquots (e.g., 50 µL) of the supernatant from the this compound construct solution.
-
Add the 50 µL sample aliquots to triplicate wells of a 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Calculation of NO Concentration:
-
Determine the nitrite concentration in the samples by interpolating the absorbance values on the nitrite standard curve.
-
The calculated nitrite concentration is indicative of the amount of NO released from the this compound construct.
-
Protocol 2: Real-Time Detection of NO Release using an Electrochemical Sensor
Electrochemical sensors provide a direct and real-time measurement of NO concentration with high sensitivity and selectivity.[5][6]
Materials:
-
NO-selective electrochemical sensor and potentiostat
-
Calibration gas (known concentration of NO) or a standard NO donor
-
Reaction vessel with a stirrer
-
PBS, pH 7.4
-
This compound construct solution
-
NIR laser (if applicable)
Procedure:
-
Sensor Calibration:
-
Calibrate the NO sensor according to the manufacturer's instructions using either a certified NO gas standard or a solution of a well-characterized NO donor with a known rate of NO release.
-
-
Experimental Setup:
-
Add a known volume of PBS to the reaction vessel and allow the solution to equilibrate to the desired temperature (e.g., 37°C).
-
Immerse the calibrated NO sensor into the PBS solution.
-
Start stirring the solution at a constant rate to ensure proper mixing and transport of NO to the sensor surface.
-
Record the baseline current from the sensor.
-
-
Measurement of NO Release:
-
Inject the this compound construct solution into the reaction vessel.
-
To trigger NO release, irradiate the solution with an NIR laser at the desired power density.
-
Continuously record the current from the NO sensor over time. The change in current is directly proportional to the NO concentration.
-
-
Data Analysis:
-
Convert the measured current to NO concentration using the calibration factor obtained in step 1.
-
Plot the NO concentration as a function of time to obtain the NO release profile.
-
Protocol 3: High-Sensitivity Quantification of NO using a Chemiluminescence Analyzer
Ozone-based chemiluminescence is a highly sensitive and specific method for the detection of NO in both gas and liquid phases.[7][8] This technique relies on the reaction of NO with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which emits light upon returning to its ground state.[7]
Materials:
-
Nitric oxide analyzer (chemiluminescence detector)
-
Reaction vessel (purge vessel)
-
Inert carrier gas (e.g., nitrogen or argon)
-
Ozone generator
-
This compound construct solution
-
PBS, pH 7.4
-
NIR laser (if applicable)
Procedure:
-
Instrument Setup and Calibration:
-
Set up the chemiluminescence NO analyzer according to the manufacturer's instructions.
-
Calibrate the instrument using a certified NO gas standard.
-
-
Sample Preparation and Analysis:
-
Place the this compound construct solution in the purge vessel.
-
Continuously bubble an inert carrier gas through the solution to transport the released NO to the chemiluminescence detector.
-
To trigger NO release, irradiate the solution with an NIR laser.
-
-
Detection and Quantification:
-
In the detector, the NO from the sample reacts with ozone, and the resulting chemiluminescence is measured by a photomultiplier tube.
-
The intensity of the emitted light is directly proportional to the NO concentration.
-
The analyzer's software will typically provide real-time NO concentration data.
-
-
Data Analysis:
-
Record the NO concentration over time to generate a release profile.
-
Integrate the area under the curve to determine the total amount of NO released.
-
Mandatory Visualizations
Caption: Workflow for measuring NO release from this compound.
Caption: this compound-induced cancer cell apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. NO-cGMP signalling and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 4. Molecular Mechanisms of Nitric Oxide in Cancer Progression, Signal Transduction, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BNN6 for Maximum Cell Death
Welcome to the technical support center for the nitric oxide (NO) donor, BNN6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for achieving maximum cell death in cancer cells. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
A1: this compound, or N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine, is a nitric oxide (NO) donor. By itself, this compound exhibits low cytotoxicity. Its therapeutic effect is based on the controlled release of high concentrations of NO, a signaling molecule that can induce apoptosis (programmed cell death) in cancer cells. The release of NO from this compound is typically triggered by external stimuli such as heat or UV light. In many experimental setups, this compound is encapsulated within nanoparticles to facilitate targeted delivery to tumor sites and is activated by near-infrared (NIR) light, which generates localized heat (photothermal therapy), prompting this compound to decompose and release NO.[1][2]
Q2: What is the optimal concentration of this compound to use for inducing maximum cell death?
A2: The optimal concentration of this compound is not a standalone value but is dependent on several factors, including the delivery system (e.g., nanoparticles), the this compound loading capacity of the carrier, the cell type being targeted, and the parameters of the activation stimulus (e.g., NIR laser power density and irradiation time). The goal is to achieve a localized NO concentration high enough to trigger apoptosis. It is crucial to perform a dose-response study for your specific nanoparticle-BNN6 formulation and cell line to determine the optimal concentration.
Q3: How does nitric oxide (NO) released from this compound cause cancer cells to die?
A3: High concentrations of nitric oxide trigger the intrinsic pathway of apoptosis. This process involves the activation of the ASK1-JNK1 signaling axis, which leads to the degradation of the anti-apoptotic protein MCL-1. The reduction in MCL-1 allows for the activation of pro-apoptotic proteins BAX and BAK, which in turn increase the permeability of the mitochondrial membrane. This leads to the release of cytochrome c from the mitochondria into the cytosol.[3] Cytochrome c then activates Caspase-9, which subsequently activates executioner caspases like Caspase-3, leading to the breakdown of cellular components and apoptotic cell death.[3][4]
Q4: Can I use this compound alone, without a nanoparticle carrier?
A4: While this compound can release NO upon stimulation (e.g., UV light), its use as a free compound in cell culture is limited by its hydrophobicity and the lack of a targeting mechanism.[1] Encapsulating this compound in nanoparticles improves its aqueous dispersibility and allows for targeted delivery to cancer cells, thereby increasing its therapeutic efficacy and minimizing off-target effects. The nanoparticle carrier is also often essential for the photothermal effect that triggers NO release.
Data Presentation: Dose-Response and Efficacy
The following tables summarize quantitative data from studies using this compound-loaded nanoparticles to induce cancer cell death. These should serve as a starting point for experimental design.
Table 1: In Vitro Cytotoxicity of GO-BNN6 Nanoparticles on 143B Osteosarcoma Cells [1]
| GO-BNN6 Concentration (µg/mL) | Cell Viability without NIR (%) | Cell Viability with NIR (0.2 W/cm², 2 min) (%) |
| 22 | > 95 | ~ 70 |
| 110 | > 90 | ~ 45 |
| 220 | > 85 | ~ 30 |
| 440 | > 80 | < 20 |
Table 2: Synergistic Effect of UA-BNN6 Nanoparticles and NIR on HeLa Cells [2]
| Treatment Group (50 µg/mL) | NIR Irradiation (808 nm, 1.0 W/cm²) | Relative Cell Viability (%) |
| Control (untreated cells) | No | 100 |
| UA-BNN6 | No | ~95 |
| UA + NIR | Yes | ~50 |
| UA-BNN6 + NIR | Yes | ~20 |
Experimental Protocols
Protocol 1: Quantification of Nitric Oxide Release using Griess Assay
This protocol is for measuring the amount of NO released from this compound-loaded nanoparticles into a solution.
Materials:
-
This compound-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent System (e.g., from Promega or prepared in-house)
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine (NED) solution
-
-
Sodium nitrite (B80452) (NaNO₂) standard solutions (0-100 µM)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
-
NIR laser (if applicable)
Procedure:
-
Prepare a dilution series of your this compound-loaded nanoparticle suspension in PBS in a 96-well plate.
-
Include a PBS-only control.
-
To trigger NO release, irradiate the wells with an NIR laser at the desired power density and duration. Include non-irradiated controls.
-
Prepare a standard curve of NaNO₂ in PBS in the same 96-well plate.
-
After irradiation, transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
Subtract the absorbance of the PBS-only control from all readings.
-
Determine the nitrite concentration in your samples by comparing their absorbance to the NaNO₂ standard curve.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol determines the cytotoxicity of this compound-loaded nanoparticles following photothermal activation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-loaded nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well cell culture plate
-
NIR laser (if applicable)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of this compound-loaded nanoparticles. Include untreated control wells.
-
Incubate for a desired period (e.g., 4-24 hours) to allow for nanoparticle uptake.
-
For the photothermal treatment groups, irradiate the designated wells with the NIR laser.
-
After irradiation, return the plate to the incubator for a further incubation period (e.g., 24-48 hours).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Detection of Apoptosis using Annexin V Staining
This protocol identifies and quantifies apoptotic cells using flow cytometry.
Materials:
-
Cells treated with this compound-loaded nanoparticles and NIR laser
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound-loaded nanoparticles and NIR laser as described in the MTT assay protocol.
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., TrypLE).
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Troubleshooting Guides
Issue 1: Low or no NO detected with Griess Assay
| Potential Cause | Recommended Solution | Relevant Controls |
| Insufficient NO release | Increase NIR laser power density or irradiation time. Increase the concentration of this compound-loaded nanoparticles. | Positive control with a known NO donor (e.g., SNP). |
| Nanoparticle interference | Centrifuge the samples after NO release to pellet the nanoparticles before taking the supernatant for the assay.[5] | Wells with nanoparticles but no Griess reagent to check for absorbance at 540 nm. |
| Griess reagent degradation | Prepare fresh reagents. Store reagents protected from light and at the recommended temperature. | NaNO₂ standard curve to ensure reagent functionality. |
| Incompatible buffer components | Ensure the buffer used for NO release does not contain components that interfere with the Griess reaction (e.g., high protein concentrations).[6] | Run the NaNO₂ standard curve in the same buffer as the samples. |
Issue 2: Inconsistent or unexpected results in MTT Assay
| Potential Cause | Recommended Solution | Relevant Controls |
| Nanoparticle interference with MTT reduction | Run a cell-free control with nanoparticles and MTT reagent to check for direct reduction of MTT by the nanoparticles.[7][8] | Wells with media, MTT, and nanoparticles (no cells). |
| Incomplete formazan solubilization | Increase incubation time with the solubilizing agent (e.g., DMSO) and ensure thorough mixing.[9] | Visually inspect wells to confirm complete dissolution of purple crystals. |
| Edge effects in 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[7][10] | Not applicable. |
| Cell seeding density too high or too low | Perform a cell titration experiment to determine the optimal seeding density for your cell line where the absorbance is in the linear range.[11] | Wells with a range of cell densities. |
Issue 3: Difficulty in interpreting Annexin V staining results
| Potential Cause | Recommended Solution | Relevant Controls |
| High number of necrotic cells (Annexin V+/PI+) | The treatment may be too harsh. Reduce the concentration of nanoparticles or the intensity/duration of NIR irradiation to observe early apoptosis.[12] | Untreated cells, cells treated with a known apoptosis inducer (e.g., staurosporine). |
| False positives in control group | Ensure gentle cell handling to avoid mechanical membrane damage. Check for autofluorescence of the nanoparticles in the channels used for detection.[13] | Unstained cells, cells stained with Annexin V only, cells stained with PI only. |
| Loss of apoptotic cells | Collect both the supernatant (containing floating cells) and adherent cells before staining to ensure the entire cell population is analyzed.[13] | Not applicable. |
| Nanoparticle interference with flow cytometry | Run a control with only nanoparticles to assess their light scattering properties and potential for autofluorescence.[13] | Nanoparticle-only sample run on the flow cytometer. |
Mandatory Visualizations
Caption: Workflow for optimizing this compound-nanoparticle concentration.
Caption: Signaling pathway of NO-induced apoptosis.
References
- 1. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitric oxide-induced apoptosis is mediated by Bax/Bcl-2 gene expression, transition of cytochrome c, and activation of caspase-3 in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. Silver Nanoparticles and Metallic Silver Interfere with the Griess Reaction: Reduction of Azo Dye Formation via a Competing Sandmeyer-Like Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Widespread Nanoparticle-Assay Interference: Implications for Nanotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 13. researchgate.net [researchgate.net]
troubleshooting poor BNN6 solubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BNN6, focusing on its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions like water or PBS?
A1: this compound, or N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine, is an inherently hydrophobic and water-insoluble molecule.[1][2] Its molecular structure contributes to its low affinity for polar solvents like water. Direct dissolution of this compound in aqueous buffers will likely result in precipitation or the formation of a non-homogenous suspension.
Q2: I observe particulates in my this compound solution even after vigorous vortexing and sonication. What is happening?
A2: The observed particulates are likely undissolved this compound. Due to its hydrophobic nature, this compound tends to aggregate in aqueous environments to minimize contact with water molecules.[3] Standard laboratory methods like vortexing and sonication are generally insufficient to overcome the strong intermolecular forces between this compound molecules and achieve dissolution in water-based media.
Q3: Are there any organic solvents that can dissolve this compound?
A3: Yes, this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1][4] For experimental purposes, a common practice is to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution. However, subsequent dilution in an aqueous buffer may still lead to precipitation, depending on the final concentration and the percentage of the organic solvent in the final solution. The presence of organic solvents may also be a concern for certain biological experiments.
Q4: How can I improve the solubility and dispersibility of this compound in aqueous solutions for my experiments?
A4: The most effective strategy to overcome the poor aqueous solubility of this compound is to utilize a delivery vehicle or formulation approach.[5][6] Several successful methods have been reported in the literature, primarily involving the encapsulation or loading of this compound into nanocarriers. These nanocarriers can shield the hydrophobic this compound from the aqueous environment, leading to a stable dispersion.
Q5: What are some examples of nanocarriers that can be used for this compound?
A5: Researchers have successfully used various nanocarriers to formulate this compound for use in aqueous-based in vitro and in vivo models.[7][8] These include:
-
Graphene Oxide (GO) nanosheets: this compound can be self-assembled onto GO nanosheets through π-π stacking interactions.[1] The resulting GO-BNN6 complex is highly dispersible in water due to the hydrophilicity of GO.[1]
-
Metal-Organic Frameworks (MOFs): Amino-functionalized MOFs, such as UiO-66-NH2, can be used to encapsulate this compound.[2] These porous structures can be further coated, for example with gold nanoshells, to provide additional functionalities like photothermal-triggered release.[2][9]
-
Polydopamine (PDA) Nanoparticles: PDA nanoparticles can serve as a carrier for this compound.[4] These nanoparticles can be incorporated into hydrogels for sustained and controlled release.[4]
Q6: Will encapsulating this compound in a nanocarrier affect its nitric oxide (NO) releasing properties?
A6: Encapsulation not only improves solubility but also enables controlled release of NO.[10] The release of NO from this compound is often triggered by external stimuli such as near-infrared (NIR) light or heat.[2][11] The nanocarrier can be designed to absorb this energy and transfer it to the this compound molecule, causing it to decompose and release NO. This provides spatial and temporal control over NO delivery, which is highly advantageous for therapeutic applications.[10]
Troubleshooting Guide
Problem: Poor Solubility and Precipitation of this compound in Aqueous Buffers
This guide provides a step-by-step approach to address the challenges associated with the poor aqueous solubility of this compound.
References
- 1. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Therapeutic Efficacy through Designed Aggregation of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy [mdpi.com]
- 10. Advanced Nitric Oxide Generating Nanomedicine for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scitechdaily.com [scitechdaily.com]
Technical Support Center: Enhancing Photothermal Conversion Efficiency of BNN6 Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine (BNN6) systems for photothermal therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in photothermal systems?
A1: this compound (N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) is a thermosensitive nitric oxide (NO) donor.[1] In the context of photothermal therapy, this compound is typically combined with a photothermal agent, such as graphene oxide (GO) or gold nanoshells.[2][3][4] The primary role of the photothermal agent is to absorb near-infrared (NIR) light and convert it into heat. This localized temperature increase then triggers the decomposition of this compound, causing it to release nitric oxide.[1][3] This allows for a synergistic therapeutic effect, combining hyperthermia (photothermal therapy) with gas therapy (NO release).[3][4]
Q2: How is the photothermal conversion efficiency (PCE) of a this compound system measured?
A2: The photothermal conversion efficiency is a measure of how effectively a material converts absorbed light energy into heat. The process involves irradiating a solution of the this compound nanocomposite (e.g., GO-BNN6) with a NIR laser (commonly 808 nm or 1064 nm) at a specific power density.[1][2] The temperature of the solution is monitored over time during both the heating phase (laser on) and a subsequent cooling phase (laser off).[5] The efficiency (η) is then calculated based on the temperature change, the absorbance of the material at the laser wavelength, the laser power, and a time constant derived from the cooling curve.[5][6]
Q3: What are the key factors that influence the photothermal performance of this compound nanocomposites?
A3: Several factors can impact the photothermal effect:
-
Concentration: Higher concentrations of the photothermal agent (e.g., GO in GO-BNN6) generally lead to a stronger thermal effect and a greater temperature increase.[2]
-
NIR Power Density: Increasing the power density of the NIR laser results in a more significant temperature rise.[2]
-
Irradiation Time: Longer exposure to the NIR laser will lead to a higher final temperature, up to a steady state.[2]
-
Choice of Photothermal Agent: The intrinsic properties of the photothermal agent (e.g., graphene oxide, gold nanoshells, polydopamine) significantly determine the overall photothermal conversion efficiency.[3][7][8]
Q4: How is the NIR-triggered release of Nitric Oxide (NO) from this compound quantified?
A4: The release of NO is typically quantified using the Griess assay.[1][7] In this method, a sample of the this compound nanocomposite solution is irradiated with a NIR laser to trigger NO release.[7] Aliquots of the solution are then collected and mixed with the Griess reagent. The reagent reacts with nitrite (B80452) (a stable oxidation product of NO in aqueous solution) to produce a colored azo dye. The amount of NO released can be determined by measuring the absorbance of this solution (typically at 540 nm) and comparing it to a standard curve prepared with known concentrations of sodium nitrite.[1][7]
Troubleshooting Guides
This compound Synthesis
Q: During this compound synthesis, the reaction solution did not turn orange or failed to produce a beige precipitate after adding HCl. What went wrong?
A: This issue may arise from several factors:
-
Incorrect Reagent Concentration: Ensure that the concentrations of N,N′-bis-sec-butylamino-p-phenylenediamine (BPA), sodium nitrite (NaNO₂), and hydrochloric acid (HCl) are correct, typically using 6 M solutions for NaNO₂ and HCl.[1][2][7]
-
Oxygen Contamination: The reaction should be performed under nitrogen protection or in an inert atmosphere, as oxygen can interfere with the reaction.[1][2] Ensure all solutions, particularly the NaNO₂ solution, are properly degassed.[2]
-
Improper pH: The dropwise addition of HCl is critical for creating the acidic environment necessary for the reaction to proceed and for the this compound to precipitate.[2] Verify the pH of the solution.
-
Low Temperature: While not always specified, running the reaction at a controlled, cool temperature (e.g., in an ice bath) can sometimes improve precipitation and yield.
Nanocomposite Formulation
Q: The drug loading capacity of this compound onto my nanoparticles (e.g., Graphene Oxide) is very low.
A: Low loading capacity can be due to several issues:
-
Insufficient Incubation Time: The self-assembly process, often driven by π-π stacking between this compound and GO, requires adequate time. A common protocol involves stirring the mixture in the dark for at least 12 hours.[2][7]
-
Poor Dispersion: Ensure that both the this compound and the nanoparticles are well-dissolved and dispersed in their respective solvents (e.g., DMSO for GO, ethanol (B145695)/DMSO for this compound) before mixing.[2][7] Sonication can be used to improve the dispersion of nanoparticles.[9]
-
Incorrect Ratio of Components: The ratio of this compound to the nanoparticle carrier is crucial. Experiment with different weight ratios to find the optimal loading conditions. For example, successful loading has been reported with 8.4 mg of this compound and 4.2 mg of GO.[2]
-
Premature Aggregation: The addition of this compound solution to the nanoparticle dispersion should be done dropwise while stirring to prevent rapid aggregation that can trap less drug.[2]
Photothermal & NO Release Experiments
Q: The temperature increase during my photothermal experiment is lower than reported values, even at high laser power.
A: A lower-than-expected temperature increase can indicate several problems:
-
Low Photothermal Conversion Efficiency: This could be due to issues in the synthesis of the nanocomposite, leading to poor this compound loading or aggregation of the photothermal agent. Re-characterize your material (e.g., via UV-Vis-NIR spectroscopy) to ensure it has the expected absorbance at the laser wavelength.[6]
-
Inaccurate Laser Power Measurement: The power density at the sample surface may be lower than assumed. Calibrate your laser power output and ensure the spot size is correctly measured.
-
Sample Aggregation: If the nanocomposite aggregates in the solution (e.g., PBS), its photothermal performance can be significantly reduced. Check the stability of your formulation in the experimental medium.
-
Heat Sink Effect: For in vivo experiments, proximity to large blood vessels can dissipate heat, reducing the maximum temperature achieved at the tumor site.[10]
Q: The Griess assay shows no significant NO release after NIR irradiation, but the temperature increase is sufficient.
A: This suggests a problem with either the this compound itself or the NO detection method:
-
This compound Decomposition: Ensure the synthesized this compound was stored correctly (e.g., at -20 °C in the dark) to prevent premature decomposition.[7] The successful synthesis of this compound should be confirmed by characterization methods like ¹H NMR or MS.[2]
-
Insufficient Local Temperature: While the bulk solution temperature may seem adequate (e.g., 50-56 °C), the heat transfer from the photothermal agent to the this compound may be inefficient.[2][3] The temperature on the material's surface is often much higher than the average medium temperature, which is what drives efficient this compound decomposition.[3]
-
Griess Assay Interference: Components in your buffer or media could interfere with the Griess reaction. Run a positive control with a known concentration of sodium nitrite in the same buffer to validate the assay.
-
NO Scavenging: NO is a reactive molecule. If your medium contains components that scavenge NO, the detectable amount will be reduced.
Data Summary
Table 1: Photothermal Performance of this compound-Based Systems
| System | Concentration (µg/mL) | Laser Wavelength (nm) | Power Density (W/cm²) | Irradiation Time (min) | Max Temp. Increase (°C) | Final Temp. (°C) |
| GO-BNN6 | 200 | 808 | 1.0 | 20 | 33 | ~56 |
| GO-BNN6 | 100 | 808 | 1.0 | N/A | N/A | N/A |
| GO-BNN6 | 20 | 808 | 1.0 | N/A | N/A | N/A |
| UA-BNN6 | 100 | 808 | 1.0 | 20 | N/A | N/A |
| CPNPBs | 100 | 1064 | 0.6 | 10 | N/A | N/A |
| PDA@this compound | 400 | 808 | 1.5 | N/A | N/A | N/A |
Data compiled from references[1][2][3][7]. "N/A" indicates data not specified in the source.
Table 2: this compound Loading and Release in Various Systems
| System | Carrier Material | Loading Capacity | NO Release Trigger | NO Released (at 20 min) |
| GO-BNN6 | Graphene Oxide (GO) | 1.2 mg this compound / mg GO | NIR (808 nm) | Not specified |
| UA-BNN6 | UiO-66-NH₂@Au_shell_ | Not specified | NIR (808 nm) / Heat | ~4.62 µM |
| CPNPBs | Conjugated Polymer | Not specified | NIR (1064 nm) / Heat | Not specified |
| PDA@this compound | Polydopamine (PDA) | 1.6 mg this compound / 3 mg PDA | NIR (808 nm) / Heat | Not specified |
Data compiled from references[1][2][3][7].
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is a composite based on methods described in multiple sources.[1][2][7]
-
Preparation: Dissolve N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) (e.g., 10 mmol) in ethanol (e.g., 18 mL).[1][2] Separately, prepare a 6 M aqueous solution of sodium nitrite (NaNO₂) and degas it thoroughly.[2]
-
Reaction: Under a nitrogen atmosphere, add the degassed 6 M NaNO₂ solution (e.g., 20 mL) to the BPA solution while stirring.[1][2]
-
Acidification: After stirring for 30 minutes, add a 6 M aqueous solution of HCl (e.g., 20 mL) dropwise using a separating funnel.[2] The solution should gradually change color from red to orange, and a beige solid should precipitate.[1][2]
-
Purification: Continue stirring for several hours (e.g., 4 hours).[7] Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the collected solid multiple times with ethanol to remove unreacted precursors.[2]
-
Drying & Storage: Dry the purified this compound product under vacuum and store it at -20 °C in a light-sealed environment.[2][7]
-
Characterization: Confirm the successful synthesis of this compound using ¹H NMR and Mass Spectrometry (MS).[2]
Protocol 2: Preparation of GO-BNN6 Nanocomposite
This protocol is based on the self-assembly method.[2]
-
Dispersion: Resuspend synthesized graphene oxide (GO) (e.g., 4.2 mg) in 4 mL of DMSO with stirring.
-
This compound Solution: Prepare a solution of this compound in DMSO (e.g., 8.4 mg in 1 mL).
-
Mixing: While stirring the GO suspension, add the this compound solution dropwise.
-
Self-Assembly: Keep the mixture stirring in the dark for 12 hours to facilitate π-π stacking and self-assembly.
-
Stabilization: Let the mixture stand without stirring for 2 hours.
-
Purification: Dilute the mixture with water and filter using a centrifugal filter device (e.g., 10 kDa MWCO) to remove any unloaded this compound. Resuspend the final GO-BNN6 product in the desired buffer (e.g., PBS).
Protocol 3: Evaluation of Photothermal Performance
-
Sample Preparation: Prepare aqueous solutions of the this compound nanocomposite at various concentrations (e.g., 20, 100, 200 µg/mL) in a quartz cuvette.[2] Use water or the buffer as a blank control.[2]
-
Irradiation: Place a thermometer or thermocouple in the solution. Irradiate the sample with a NIR laser (e.g., 808 nm) at a set power density (e.g., 1.0 W/cm²).[2]
-
Temperature Monitoring: Record the temperature of the solution at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 20 minutes) or until a plateau is reached.[2]
-
Cooling Curve: Turn off the laser and continue to record the temperature as the solution cools back to room temperature. This data is needed to calculate the photothermal conversion efficiency.[5]
-
Analysis: Plot temperature as a function of time to visualize the photothermal effect.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntno.org [ntno.org]
- 6. rsc.org [rsc.org]
- 7. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging nitric oxide gas‐assisted cancer photothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of a Novel All-in-One Graphene Oxide-Nafion Polymer Bioconjugate for Application in Electrochemical Biosensing of the Opisthorchis viverrini Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent premature BNN6 decomposition
Welcome to the technical support center for BNN6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this compound and to help troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine, is a thermo-responsive and photo-responsive nitric oxide (NO) donor.[1][2] It is primarily used in biomedical research, particularly in cancer therapy and wound healing, where controlled release of nitric oxide is desired to induce therapeutic effects.[3][4][5][6]
Q2: What triggers the decomposition of this compound to release nitric oxide?
A2: this compound decomposition and subsequent NO release are triggered by exposure to heat or ultraviolet (UV) light.[7][8][9] The release can also be induced by near-infrared (NIR) light when this compound is combined with a photothermal agent that generates localized heat upon NIR irradiation.[7][8]
Q3: Why is my this compound solution changing color?
A3: A color change in your this compound solution, for instance from light yellow to red in DMSO, is an indication of its decomposition and the release of nitric oxide.[8][9] This is expected when the compound is exposed to its triggers (heat or UV light). If this color change occurs prematurely, it suggests that your sample has been inadvertently exposed to these conditions.
Q4: What are the ideal storage conditions for this compound?
A4: To prevent premature decomposition, this compound should be stored at -20°C and protected from light.[7][9] It is also recommended to use solutions of this compound shortly after preparation and to avoid long-term storage of the compound in solution.[1]
Q5: Is this compound soluble in aqueous solutions?
A5: this compound is hydrophobic and insoluble in water.[1] For experimental use, it is typically dissolved in organic solvents like Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (EtOH).[1] To improve its stability and dispersibility in aqueous media for biological applications, it is often encapsulated within nanocarriers.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Premature decomposition of this compound (e.g., color change in solution before intended use) | 1. Inadvertent exposure to light. 2. Storage at an inappropriate temperature. 3. Contamination of the sample. | 1. Store this compound in a dark, light-protected container. 2. Ensure storage is at -20°C. 3. Use fresh, high-purity solvents and handle the compound in a clean environment. |
| Low or no nitric oxide release upon stimulation | 1. Insufficient energy from the light source (UV or NIR). 2. Inadequate heating if using thermal decomposition. 3. Degradation of this compound due to improper storage. 4. For NIR-induced release, inefficient photothermal conversion by the nanocarrier. | 1. Verify the power and wavelength of your light source. 2. Ensure the temperature reaches the decomposition threshold of this compound. 3. Use a fresh stock of this compound that has been stored correctly. 4. Characterize the photothermal properties of your nanocarrier to ensure it generates sufficient heat. |
| Poor solubility or aggregation in experimental media | 1. This compound is inherently hydrophobic. 2. The concentration of this compound exceeds its solubility limit in the chosen solvent. | 1. For aqueous systems, consider encapsulating this compound in a suitable nanocarrier (e.g., liposomes, polymeric nanoparticles, graphene oxide). 2. Prepare a more dilute solution or use a different organic solvent with higher solubilizing capacity. |
| Inconsistent experimental results | 1. Variability in this compound concentration due to settling in solution. 2. Inconsistent light exposure or temperature control between experiments. 3. Degradation of the stock solution over time. | 1. Vigorously shake the this compound solution before each use to ensure homogeneity, especially if using a nanoparticle formulation.[10] 2. Standardize the experimental setup to ensure consistent light intensity and temperature for all samples. 3. Prepare fresh this compound solutions for each set of experiments. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from methodologies described in the literature.[8][9]
-
Dissolve N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) in ethanol.
-
Under an inert atmosphere (e.g., nitrogen or argon) and continuous stirring, add a degassed aqueous solution of sodium nitrite (B80452) (NaNO₂). Stir for 30 minutes.
-
Slowly add hydrochloric acid (HCl) dropwise. A color change from red to orange and the formation of a beige precipitate should be observed.
-
Continue stirring for approximately 4 hours.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate multiple times with 50% ethanol.
-
Lyophilize the final product and store it at -20°C, protected from light.
Measurement of Nitric Oxide Release
A common method to quantify NO release is the Griess assay, which detects nitrite (NO₂⁻), a stable product of NO in aqueous solution.
-
Prepare a solution or suspension of this compound or your this compound-containing formulation in a suitable buffer (e.g., PBS).
-
Expose the sample to the desired stimulus (e.g., UV light, NIR laser, or heat) for a defined period.
-
At various time points, collect aliquots of the supernatant.
-
Add Griess reagent to the aliquots and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically around 540 nm) using a spectrophotometer.
-
Calculate the concentration of nitrite by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Data Presentation
This compound Properties and Storage
| Property | Value | Reference |
| Chemical Name | N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine | [7][8] |
| Molecular Weight | 278.35 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Insoluble in water; Soluble in DMSO and Ethanol | [1] |
| Storage Temperature | -20°C | [9] |
| Storage Conditions | Protect from light | [1] |
Visualizations
This compound Decomposition Pathway
Caption: Triggered decomposition of this compound into nitric oxide.
Experimental Workflow for NO Release Measurement
Caption: Workflow for quantifying nitric oxide release from this compound.
Troubleshooting Logic for Premature Decomposition
Caption: Decision tree for troubleshooting premature this compound decomposition.
References
- 1. apexbt.com [apexbt.com]
- 2. Advanced Nitric Oxide Generating Nanomedicine for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Emerging nitric oxide gas‐assisted cancer photothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sonanano.com [sonanano.com]
Technical Support Center: Refining BNN6 Delivery to Deep Tumor Tissues
Welcome to the technical support center for BNN6-based therapeutic development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the delivery of this compound to deep tumor tissues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation, delivery, and efficacy assessment of this compound-loaded nanoparticles.
1. Formulation & Characterization
| Question/Issue | Possible Cause | Troubleshooting/Solution |
| Low this compound Loading Efficiency | - Poor solubility of this compound in the chosen solvent.- Incompatible nanoparticle matrix.- Suboptimal loading parameters (e.g., pH, temperature, incubation time). | - Solvent Optimization: Test a range of biocompatible solvents for this compound to improve its initial dissolution.- Matrix Selection: Screen different nanoparticle materials (e.g., liposomes, polymeric nanoparticles, inorganic carriers) for better compatibility with this compound.- Parameter Optimization: Systematically vary the pH, temperature, and incubation time during the loading process to identify optimal conditions.[1][2][3] |
| Nanoparticle Aggregation & Instability | - Inappropriate surface charge (zeta potential).- High polydispersity index (PDI).- Improper storage conditions (temperature, pH).- Freeze-thaw cycles. | - Surface Modification: Incorporate stabilizing agents like polyethylene (B3416737) glycol (PEG) to create a neutral or slightly negative surface charge.- Homogenization: Utilize techniques like sonication or extrusion to achieve a monodisperse nanoparticle population (low PDI).- Storage Optimization: Store nanoparticles at recommended temperatures (e.g., 4°C) and pH, avoiding repeated freeze-thaw cycles.[4][5][6] For long-term storage, consider lyophilization with cryoprotectants.[4][6] |
| Inconsistent Batch-to-Batch Reproducibility | - Variations in synthesis or loading protocols.- Purity of reagents.- Calibration of equipment. | - Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all formulation steps.- Reagent Quality Control: Use high-purity reagents and characterize them before use.- Equipment Calibration: Regularly calibrate all equipment, including sonicators, homogenizers, and spectrophotometers. |
2. In Vitro & Ex Vivo Testing
| Question/Issue | Possible Cause | Troubleshooting/Solution |
| Limited Nanoparticle Penetration in 3D Tumor Spheroids | - Large nanoparticle size.- Strong negative or positive surface charge leading to non-specific binding.- Dense extracellular matrix (ECM) of the spheroid model. | - Size Optimization: Aim for smaller nanoparticle sizes, ideally below 100 nm, for better penetration.[7][8][9]- Surface Charge Neutrality: Modify the nanoparticle surface to be near-neutral to reduce electrostatic interactions with the ECM.- Advanced In Vitro Models: Utilize microfluidic "tumor-on-a-chip" models that can simulate interstitial flow and provide a more realistic assessment of penetration.[10][11] |
| High Background in Cytotoxicity Assays (e.g., MTT, XTT) | - this compound or nanoparticle carrier interferes with the assay reagents.- Intrinsic color or fluorescence of the nanoparticles. | - Control Wells: Include "nanoparticle-only" (no cells) and "this compound-only" wells to measure and subtract background absorbance/fluorescence.[12]- Alternative Assays: Switch to non-colorimetric/fluorescent assays like ATP-based luminescence assays (e.g., CellTiter-Glo®) or LDH release assays.[12][13] |
| Discrepancy Between 2D and 3D Cell Culture Results | - 2D cultures lack the complex 3D architecture and cell-cell interactions of a tumor.[10][11]- Overestimation of efficacy in 2D models due to uniform drug exposure. | - Focus on 3D Models: Prioritize 3D multicellular tumor spheroids or organoids for more clinically relevant data on nanoparticle penetration and efficacy.[10][14]- Correlate with Penetration Data: Analyze cytotoxicity in 3D models in conjunction with imaging data that shows the extent of nanoparticle penetration. |
3. In Vivo Delivery & Efficacy
| Question/Issue | Possible Cause | Troubleshooting/Solution |
| Low Tumor Accumulation of Nanoparticles | - Rapid clearance by the reticuloendothelial system (RES) in the liver and spleen.[15]- Poor enhanced permeability and retention (EPR) effect in the tumor model.- Non-optimal nanoparticle size, shape, or surface chemistry. | - PEGylation: Coat nanoparticles with PEG to increase circulation time and reduce RES uptake.[16]- Active Targeting: Functionalize nanoparticles with ligands (e.g., peptides like iRGD, antibodies) that bind to receptors overexpressed on tumor cells or vasculature.[16][17][18]- TME Modulation: Consider co-administration of agents that normalize tumor vasculature or degrade the ECM to improve nanoparticle access.[17][19] |
| Insufficient NIR Light Penetration to Deep Tumors | - Light absorption and scattering by overlying tissues.[20][21][22][23]- Limited penetration depth of NIR-I light (700-950 nm). | - Use NIR-II Window: Employ photothermal agents and lasers in the NIR-II window (1000-1700 nm) for deeper tissue penetration.[23]- Interstitial Light Delivery: For preclinical models, consider interstitial fiber optics to deliver light directly to the tumor.- Optimize Light Dose: Carefully titrate the laser power and exposure time to maximize thermal activation of this compound without damaging surrounding healthy tissue. |
| Suboptimal Therapeutic Efficacy Despite Tumor Accumulation | - Inefficient release of NO from this compound at the tumor site.- Insufficient temperature increase for thermal-triggered release.- Nanoparticles are trapped in the perivascular space and do not reach deeper tumor cells.[9] | - Verify NO Release: Confirm NIR-triggered NO release in ex vivo tumor tissues using Griess assay or NO-specific fluorescent probes.[24]- Monitor Temperature: Use thermal imaging to confirm that the NIR laser irradiation is achieving the necessary temperature for this compound decomposition at the tumor site.- Enhance Penetration: Employ strategies to improve deep tumor penetration, such as using smaller nanoparticles or tumor-penetrating peptides.[7][16] |
| Difficulty in Monitoring Nanoparticle Biodistribution | - Lack of a suitable label on the nanoparticle for in vivo imaging. | - Incorporate Imaging Agents: Label nanoparticles with fluorescent dyes (for optical imaging) or chelated metals (for PET/SPECT or ICP-MS).[25][26][27][28]- Correlative Imaging: Use a combination of in vivo imaging (e.g., IVIS) and ex vivo analysis of organs to get a comprehensive biodistribution profile.[25][26] |
Experimental Protocols
1. Protocol for Assessing Nanoparticle Penetration in 3D Tumor Spheroids
This protocol provides a method to visually and quantitatively assess the penetration of fluorescently labeled this compound-nanoparticles into a 3D tumor model.
-
Cell Culture:
-
Culture cancer cells (e.g., MDA-MB-231, A549) in appropriate media.
-
Generate multicellular tumor spheroids using a low-attachment plate or hanging drop method. Allow spheroids to grow to a diameter of 300-500 µm.
-
-
Nanoparticle Treatment:
-
Prepare fluorescently labeled this compound-nanoparticles at the desired concentration in cell culture media.
-
Carefully transfer individual spheroids to a new plate (e.g., a glass-bottom 96-well plate).
-
Add the nanoparticle-containing media to the wells with the spheroids.
-
Incubate for various time points (e.g., 2, 6, 12, 24 hours).
-
-
Imaging and Analysis:
-
At each time point, gently wash the spheroids with PBS to remove non-penetrated nanoparticles.
-
Fix the spheroids with 4% paraformaldehyde.
-
(Optional) For enhanced visualization, spheroids can be embedded, sectioned, and stained for cell nuclei (e.g., with DAPI).
-
Image the spheroids using a confocal microscope, capturing Z-stacks through the entire spheroid.
-
Analyze the images to determine the penetration depth of the fluorescent signal from the spheroid periphery towards the core.
-
2. Protocol for Quantifying In Vitro NO Release using Griess Assay
This protocol measures the amount of nitrite (B80452) (a stable product of NO) released from this compound-nanoparticles upon stimulation.
-
Reagent Preparation:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in PBS.
-
Prepare the Griess reagent by mixing equal volumes of Solution A (sulfanilamide in acid) and Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
-
NO Release Experiment:
-
Disperse this compound-nanoparticles in PBS at a known concentration in a multi-well plate.
-
Include a control group of nanoparticles without this compound.
-
Expose the experimental wells to the release trigger (e.g., NIR laser at a specific wavelength and power density for a set duration).
-
At various time points, collect aliquots of the supernatant.
-
-
Griess Reaction and Measurement:
-
Add 50 µL of each standard and sample supernatant to a new 96-well plate.
-
Add 50 µL of the prepared Griess reagent to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, allowing the colorimetric reaction to occur.
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.[24]
-
Visualizations
Caption: Workflow for developing and validating this compound nanoparticle delivery.
Caption: Troubleshooting logic for suboptimal this compound in vivo efficacy.
Caption: Synergistic anti-tumor mechanism of this compound nanoparticles.
References
- 1. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. dovepress.com [dovepress.com]
- 5. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Nanoparticle accumulation and penetration in 3D tumor models: the effect of size, shape, and surface charge [frontiersin.org]
- 9. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 10. In Vitro Models of Biological Barriers for Nanomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Performance of nanoparticles for biomedical applications: The in vitro/in vivo discrepancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influencing factors and strategies of enhancing nanoparticles into tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. Nanomedicine Penetration to Tumor: Challenges, and Advanced Strategies to Tackle This Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Near Infrared Light Triggered Photo/Immuno-Therapy Toward Cancers [frontiersin.org]
- 22. Beyond the Barriers of Light Penetration: Strategies, Perspectives and Possibilities for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chinesechemsoc.org [chinesechemsoc.org]
- 24. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. researchgate.net [researchgate.net]
- 27. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 28. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BNN6 in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BNN6 in preclinical models. The information is designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or N,N'-di-sec-butyl-N,N'-dinitroso-p-phenylenediamine, is a small molecule that functions as a nitric oxide (NO) donor.[1][2][3][4] Its therapeutic effects are primarily mediated by the release of NO, a signaling molecule with diverse physiological and pathological roles.[4] In preclinical cancer models, high concentrations of NO released from this compound can induce tumor cell apoptosis by causing oxidative and nitrative stress, damaging mitochondria and DNA, and inhibiting cellular respiration.[5]
Q2: What are the main limitations of using this compound in preclinical in vivo studies?
The primary limitations of this compound for in vivo applications are its poor water solubility (it is highly hydrophobic) and its mechanism of NO release, which is typically triggered by ultraviolet (UV) light.[3][6] UV light has limited tissue penetration, making it difficult to activate this compound in deep-seated tumors.[3]
Q3: How can the poor water solubility of this compound be overcome?
A common strategy to address the poor water solubility of this compound is to encapsulate it within nanocarriers. Various nanosystems have been developed for this purpose, including:
-
Graphene Oxide (GO) nanosheets: GO can be self-assembled with this compound to form a stable, water-dispersible "sandwich" nanomedicine.[3] This formulation significantly improves the water solubility of the hydrophobic this compound.[3]
-
Polydopamine (PDA) nanoparticles: Mesoporous PDA microspheres can be loaded with this compound.[7] These nanoparticles can then be coated with materials like red blood cell membranes to improve biocompatibility and circulation time.[7]
-
Metal-Organic Frameworks (MOFs): Amino-functionalized MOFs, such as UiO-66-NH2, have a porous structure that can efficiently carry hydrophobic molecules like this compound.[2]
-
Hydrogels: this compound, often in a nanoparticle formulation, can be encapsulated within hydrogels for sustained and localized delivery, particularly in applications like wound healing.[1]
Q4: How can the limitation of UV light-induced NO release be addressed for in vivo applications?
To overcome the limited tissue penetration of UV light, researchers have developed methods to trigger NO release from this compound using near-infrared (NIR) light, which can penetrate tissues more deeply.[3] This is typically achieved by combining this compound with a photothermal agent within a nanoparticle formulation. The photothermal agent absorbs NIR light and converts it into heat. This localized temperature increase then triggers the decomposition of this compound and the release of NO.[2][5]
Examples of photothermal agents used in conjunction with this compound include:
Troubleshooting Guides
Problem 1: Low therapeutic efficacy of this compound in a deep-seated tumor model.
-
Possible Cause: Insufficient activation of this compound due to the limited penetration of UV light.
-
Troubleshooting Steps:
-
Switch to a NIR-activatable formulation: Synthesize or obtain a nanoparticle formulation that co-encapsulates this compound with a photothermal agent (e.g., gold nanoshells, GO, or PDA). This will allow you to use a NIR laser (e.g., 808 nm) to trigger NO release at the tumor site.[2][3][5]
-
Optimize NIR laser parameters: Adjust the power density and irradiation time of the NIR laser to achieve sufficient localized heating for this compound decomposition without damaging surrounding healthy tissue. Monitor the temperature at the tumor site using an infrared thermal imaging device.[3][5] A temperature of around 45-55°C at the tumor site has been shown to be effective.[5]
-
Consider a synergistic therapy: The photothermal effect itself can contribute to tumor cell death. Combine the NO-releasing properties of this compound with the hyperthermia generated by the photothermal agent for a synergistic anticancer effect.[2][5]
-
Problem 2: Poor biodistribution and rapid clearance of this compound formulation in vivo.
-
Possible Cause: The hydrophobic nature of free this compound or the instability of the nanocarrier in the bloodstream.
-
Troubleshooting Steps:
-
Utilize a stable nanocarrier: Encapsulate this compound in a well-characterized and stable nanoparticle system. For example, coating PDA nanoparticles loaded with this compound with a red blood cell membrane can improve biocompatibility and prolong circulation time.[7]
-
Characterize nanoparticle stability: Before in vivo administration, thoroughly characterize the stability of your this compound-loaded nanoparticles in biological buffers (e.g., PBS with serum).[8] Dynamic light scattering (DLS) can be used to monitor particle size and aggregation over time.
-
Evaluate biodistribution: Perform biodistribution studies using imaging techniques (if the nanoparticle is labeled with a fluorescent dye or radioactive isotope) or by measuring the concentration of the nanocarrier or this compound in different organs at various time points post-injection.[9]
-
Problem 3: Difficulty in synthesizing and characterizing this compound.
-
Possible Cause: Issues with the reaction conditions or lack of appropriate analytical methods.
-
Troubleshooting Steps:
-
Follow a detailed synthesis protocol: A common method involves the reaction of N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) with sodium nitrite (B80452) (NaNO2) in an acidic aqueous ethanol (B145695) solution.[3]
-
Characterize the product: Confirm the successful synthesis of this compound using techniques such as:
-
Data Presentation
Table 1: Properties of this compound Nanoparticle Formulations
| Nanocarrier | This compound Loading Capacity | Activation Method | Key Features | Reference |
| Graphene Oxide (GO) | 1.2 mg this compound per mg GO | NIR Light (808 nm) | High drug loading, good thermal stability, excellent water dispersion. | [3] |
| UiO-66-NH₂@Au_shell | Not specified | NIR Light (808 nm) | Excellent photothermal properties, good biocompatibility. | [2] |
| Polydopamine (PDA) NPs | Not specified | NIR Light | Photothermal conversion, can be encapsulated in hydrogel. | [1] |
| Mesoporous PDA (M-PDA) | Not specified | NIR Light (808 nm) | Can be coated with red blood cell membrane for improved biocompatibility. | [7] |
Table 2: In Vivo Efficacy of NIR-Activated this compound Formulations in Tumor Models
| Formulation | Animal Model | Tumor Type | NIR Laser | Key Finding | Reference |
| UiO-66-NH₂@Au_shell-BNN6 | HeLa tumor-bearing mice | Cervical Cancer | 808 nm, 1.0 W/cm² | Significant tumor growth inhibition through synergistic NO-photothermal therapy. | [5] |
| GO-BNN6 | Not specified in detail | Osteosarcoma (143B cells in vitro) | 808 nm, 0.2 W/cm² | Remarkable NIR-responsive anti-cancer effect in vitro. | [3] |
| M/B@R (this compound-loaded M-PDA with RBC membrane) | 4T1 tumor-bearing mice | Breast Cancer | 808 nm | Efficiently kills tumor cells. | [10] |
Experimental Protocols
Protocol 1: Synthesis of GO-BNN6 Nanomedicine
This protocol is adapted from a published study.[3]
-
This compound Synthesis:
-
Dilute 10 mmol of N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) in 18 mL of ethanol.
-
Add 20 mL of 6 M degassed aqueous NaNO₂ solution while stirring under nitrogen protection.
-
After 30 minutes, add 20 mL of 6 M aqueous HCl solution dropwise.
-
A beige precipitate of this compound will form. Collect the precipitate by filtration and wash with deionized water.
-
Dry the product under vacuum.
-
-
GO-BNN6 Self-Assembly:
-
Synthesize graphene oxide (GO) nanosheets using a modified Hummers' method.
-
Resuspend 4.2 mg of GO in 4 mL of DMSO with stirring.
-
Dropwise add 1 mL of a DMSO solution of this compound (8.4 mg/mL) to the GO suspension.
-
Continue stirring in the dark for 12 hours.
-
Allow the mixture to stand for 2 hours for self-assembly.
-
Dilute the mixture with 5 mL of water and filter using a centrifugal filter device (10 kDa MWCO) to purify the GO-BNN6 nanomedicine.
-
Protocol 2: In Vitro NIR-Responsive NO Release Assay
This protocol is based on a published study.[3]
-
Prepare a solution of GO-BNN6 nanomedicine in phosphate-buffered saline (PBS).
-
Use the Griess reagent assay to detect the concentration of nitrite (a stable oxidation product of NO) in the solution.
-
Irradiate the GO-BNN6 solution with an 808 nm NIR laser at a specific power density (e.g., 0.5 W/cm²) for a set duration (e.g., 10 minutes).
-
As a control, measure the NO release from a GO-BNN6 solution kept in the dark and a solution of free this compound irradiated with the NIR laser.
-
Collect aliquots of the solutions at different time points and measure the absorbance at 540 nm after adding the Griess reagents.
-
Calculate the concentration of released NO based on a sodium nitrite standard curve.
Visualizations
Caption: NIR-light-triggered NO release from a this compound-loaded photothermal nanoparticle.
Caption: General experimental workflow for developing and testing this compound nanomedicines.
References
- 1. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Nitric Oxide Generating Nanomedicine for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in diverse nanosystems for nitric oxide delivery in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globethesis.com [globethesis.com]
- 8. Water-soluble iron oxide nanoparticles with high stability and selective surface functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo targeted delivery of nanoparticles for theranosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging nitric oxide gas‐assisted cancer photothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nitric Oxide Donors: BNN6 vs. Traditional Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel nitric oxide (NO) donor, BNN6 (N,N'-di-sec-butyl-N,N'-dinitroso-p-phenylenediamine), with established nitric oxide donors: Sodium Nitroprusside (SNP), S-nitrosoglutathione (GSNO), and Diethylamine NONOate (DETA/NO). This objective analysis is supported by available experimental data to assist researchers in selecting the appropriate NO donor for their specific applications.
Executive Summary
Nitric oxide is a critical signaling molecule involved in numerous physiological and pathological processes. Its therapeutic potential is vast, but its short half-life and high reactivity necessitate the use of donor molecules for controlled delivery. This compound has emerged as a promising candidate due to its triggerable NO release, offering spatial and temporal control that is often lacking in traditional, spontaneously-releasing donors. This guide will delve into the mechanisms of action, NO release kinetics, and cytotoxicity of this compound in comparison to SNP, GSNO, and DETA/NO.
Comparison of Nitric Oxide Donor Properties
The selection of an appropriate NO donor is contingent on the specific requirements of the experimental or therapeutic context. Key differentiating factors include the mechanism of NO release, the kinetics of this release, and the biocompatibility of the donor molecule and its byproducts.
| Property | This compound | Sodium Nitroprusside (SNP) | S-nitrosoglutathione (GSNO) | DETA/NO |
| NO Release Trigger | Light (UV, blue light), Heat (often via NIR-induced photothermal effect)[1][2][3][4] | Spontaneous, requires reduction (e.g., by thiols like cysteine or glutathione)[5][6][7] | Spontaneous, catalyzed by heat, light, and metal ions (e.g., Cu2+)[8][9] | Spontaneous, pH-dependent (first-order kinetics in the presence of protons)[10] |
| Control over Release | High spatiotemporal control with a light or heat stimulus[3][11] | Limited control, dependent on the presence of reducing agents | Limited control, influenced by environmental factors | Limited control, primarily dependent on pH and temperature |
| Release Kinetics | Trigger-dependent, can be pulsed by switching the stimulus on and off[11] | Relatively slow and sustained release | Relatively rapid decomposition and NO release | Slow, prolonged release with a long half-life[12][13] |
| Half-life of NO release | Dependent on the duration and intensity of the stimulus | Variable, dependent on the reducing environment | Relatively short | Long (approx. 20 hours at 37°C, pH 7.4)[10][14] |
| Byproducts | N,N'-di-sec-butyl-p-phenylenediamine (BHA)[4][15] | Cyanide ions, cyanmethemoglobin[16][17] | Glutathione disulfide (GSSG), hydroxylamine[18] | Diethylenetriamine[14] |
| Cytotoxicity | Low cytotoxicity reported for this compound itself and when encapsulated in nanoparticles[2] | Potential for cyanide toxicity at higher concentrations or with prolonged use[17] | Generally considered biocompatible as it is an endogenous molecule | Generally considered to have non-toxic byproducts[14] |
Quantitative Comparison of NO Release
Direct comparative studies of this compound against other NO donors under identical conditions are limited. The following table summarizes available data on the half-life of NO release for GSNO and DETA/NO. The release from this compound is trigger-dependent and thus does not have a spontaneous half-life in the same manner. SNP's release is dependent on the presence and concentration of reducing agents.
| NO Donor | Half-life of NO Release (at 37°C, pH 7.4) | Moles of NO released per mole of donor |
| GSNO | Variable, can be rapid | 1 |
| DETA/NO | ~20 hours[10][14] | 2[10] |
Mechanism of Action and Signaling Pathways
The primary signaling pathway for nitric oxide across all these donors involves the activation of soluble guanylate cyclase (sGC) in target cells. This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and downstream signaling cascades, ultimately resulting in physiological responses such as vasodilation.
Figure 1: Generalized nitric oxide signaling pathway initiated by various NO donors.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through an addition reaction. A typical protocol involves dissolving N,N'-bis-sec-butylamino-p-phenylenediamianne (BPA) in ethanol, followed by the addition of a degassed aqueous solution of sodium nitrite (B80452) (NaNO2) under a nitrogen atmosphere with stirring. Subsequently, a hydrochloric acid (HCl) solution is added dropwise, leading to a color change and the precipitation of this compound as a beige solid. The product is then collected by centrifugation, washed, and lyophilized for storage.
Measurement of Nitric Oxide Release (Griess Assay)
A common method to quantify NO release is the Griess assay, which detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Preparation of Standard Curve: A standard curve is generated using known concentrations of sodium nitrite (NaNO2).
-
Sample Preparation: The NO donor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in phosphate-buffered saline (PBS).
-
NO Release Trigger: For this compound, the solution is exposed to a light source (e.g., UV or NIR laser if combined with a photothermal agent) for a defined period. For spontaneous donors, they are incubated at 37°C.
-
Sample Collection: At various time points, aliquots of the sample solution are collected.
-
Griess Reaction: The collected aliquots are mixed with the Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution).
-
Quantification: After a short incubation period, the absorbance of the resulting azo dye is measured spectrophotometrically, usually at 540 nm. The concentration of nitrite, and thus the amount of NO released, is determined by comparison to the standard curve.
Figure 2: Experimental workflow for the Griess assay to measure nitric oxide release.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and incubated overnight to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of the NO donor. For light-activated donors like this compound, the cells are irradiated after the addition of the compound.
-
Incubation: The cells are incubated with the NO donor for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and fresh medium containing MTT is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound represents a significant advancement in the field of nitric oxide donors, primarily due to its triggerable release mechanism which allows for precise spatiotemporal control. This is a distinct advantage over traditional donors like SNP, GSNO, and DETA/NO, which release NO spontaneously under physiological conditions. While SNP offers sustained release, its potential for cyanide toxicity is a major drawback. GSNO is an endogenous molecule and generally biocompatible, but its release is less controllable. DETA/NO provides prolonged, slow release but lacks the on-demand capabilities of this compound.
The choice of an NO donor will ultimately depend on the specific research question or therapeutic goal. For applications requiring precise targeting and controlled dosing, this compound and other stimuli-responsive donors are superior. For applications where sustained, systemic NO release is desired, traditional donors may still be suitable, with careful consideration of their respective safety profiles. Further direct comparative studies are warranted to provide a more comprehensive quantitative analysis of the performance of these different classes of NO donors.
References
- 1. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Sodium nitroprusside: mechanism of NO release mediated by sulfhydryl-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of the decomposition of S-nitrosoglutathione by l-ascorbic acid and copper ions in aqueous solution to produce nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in diverse nanosystems for nitric oxide delivery in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 18. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]
BNN6-Mediated Photothermal Therapy vs. Traditional Chemotherapy: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BNN6-based therapeutic strategies against traditional chemotherapy agents, focusing on preclinical data. This compound, a nitric oxide (NO) donor, represents a novel approach in cancer therapy, particularly when integrated into nanomedicine platforms for near-infrared (NIR) light-activated photothermal therapy (PTT). This targeted approach will be contrasted with the systemic action of established chemotherapy drugs, cisplatin (B142131) and doxorubicin (B1662922).
Overview of Mechanisms
This compound-Based Photothermal Therapy: This therapeutic strategy leverages the unique properties of this compound as a nitric oxide donor, often encapsulated within nanoparticles. Upon exposure to NIR light, these nanoparticles generate localized heat (hyperthermia), which triggers the release of nitric oxide from this compound. This combination of hyperthermia and cytotoxic nitric oxide gas leads to a synergistic anti-tumor effect, primarily through the induction of apoptosis and necrosis in cancer cells. In some applications, this compound is co-delivered with other agents to induce a lethal influx of calcium ions into tumor cells, overwhelming the mitochondria and causing cell death.
Traditional Chemotherapy (Cisplatin and Doxorubicin): Cisplatin and doxorubicin are mainstays in cancer treatment and act through different mechanisms. Cisplatin, a platinum-based compound, forms adducts with DNA, leading to cross-linking that interferes with DNA replication and transcription, ultimately triggering apoptosis. Doxorubicin, an anthracycline antibiotic, intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen species (ROS), all of which contribute to DNA damage and programmed cell death.
Quantitative Efficacy Comparison
The following tables summarize the preclinical efficacy of this compound-based therapies compared to cisplatin and doxorubicin in relevant cancer models.
In Vitro Cytotoxicity
| Drug/Treatment | Cancer Cell Line | IC50 Value | Incubation Time | Citation |
| This compound-Based Therapy | ||||
| GO-BNN6 + NIR | 143B (Osteosarcoma) | Concentration-dependent cytotoxicity observed, >80% viability without NIR, significantly reduced with NIR | 16 hours post-irradiation | |
| UA-BNN6 + NIR | HeLa | Synergistic killing effect | Not specified | [1] |
| Traditional Chemotherapy | ||||
| Cisplatin | HeLa | ~12.3 µM - 22.4 µM | 24-48 hours | [2] |
| Cisplatin | HeLa | IC50 of 23.3µM at 5000 cell density | Not specified | [3] |
| Doxorubicin | HeLa | IC50 of 1.39 ± 0.17 μM | 24 hours | [4] |
| Doxorubicin | HeLa | IC50 of 2.92 ± 0.57 μM | 24 hours | [5] |
| Doxorubicin | Osteosarcoma Cells | Dose- and time-dependent inhibition | 24, 48, 72 hours | [6] |
| Cisplatin | 143B (Osteosarcoma) | IC50 of 17.5μM | Not specified | [7] |
In Vivo Tumor Growth Inhibition
| Drug/Treatment | Cancer Model | Dosage/Irradiation | Key Findings | Citation |
| This compound-Based Therapy | ||||
| UA-BNN6 + NIR | HeLa Tumor-Bearing Mice | 2 mg/ml UA-BNN6, 1.0 W/cm² NIR for 15 min | Significant tumor growth inhibition compared to controls. | |
| Injectable formulation with BNN-6 + NIR | Tumor-implanted mice | Not specified | Tumor disappeared after a few days. | |
| Traditional Chemotherapy | ||||
| Cisplatin (i.a.) | Orthotopic Osteosarcoma Xenograft Mouse Model | 4 mg/kg | Significantly reduced primary tumor volume. | [8] |
| Cisplatin | Osteosarcoma Xenograft Mouse Model | 5 mg/kg every 4 days for 4 weeks | Shrunk tumor mass by 36.5% in the first two weeks. | [7] |
| Doxorubicin | Osteosarcoma Xenograft Mouse Model | Not specified | Tumor suppression rate of 54.7%. | [9] |
| Cisplatin | Saos-2 Osteosarcoma Xenograft | Not specified | Significantly inhibited tumor growth. | [10] |
| Doxorubicin | Saos-2 Osteosarcoma Xenograft | Not specified | Significantly inhibited tumor growth. | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of this compound-based therapies and traditional chemotherapy agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
-
Cell Seeding: Cancer cells (e.g., HeLa or 143B) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[12]
-
Drug Treatment: The cells are then treated with various concentrations of the this compound nanoparticle formulation, cisplatin, or doxorubicin. For the this compound group, the cells are exposed to NIR laser irradiation (e.g., 808 nm, 1.5 W/cm²) for a specified duration.[13] Control groups include untreated cells and cells treated with the nanoparticle vehicle without this compound.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.[12]
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[12]
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12] The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm). Cell viability is calculated as a percentage of the untreated control.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of these cancer therapies.[13]
-
Animal Model: Female nude mice (6-8 weeks old) are typically used.
-
Tumor Inoculation: A suspension of cancer cells (e.g., HeLa or osteosarcoma cells) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly divided into treatment and control groups.
-
Treatment Administration:
-
This compound-PTT Group: Mice receive an intravenous or intratumoral injection of the this compound-loaded nanoparticles. After a specific accumulation time (e.g., 12-24 hours), the tumor site is irradiated with an NIR laser at a defined power density and duration.
-
Chemotherapy Groups: Mice are administered cisplatin or doxorubicin, typically via intraperitoneal or intravenous injection, at a predetermined dosage and schedule.
-
Control Group: Mice receive a vehicle control (e.g., saline or PBS).
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (Length × Width²)/2.
-
Endpoint: The experiment is concluded when tumors in the control group reach a maximum allowable size or after a predetermined period. Tumors and major organs may be harvested for histological analysis.
Signaling Pathways and Mechanisms of Action
This compound-Mediated Photothermal Therapy Signaling
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. science.utm.my [science.utm.my]
- 4. Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Doxorubicin Inhibits Proliferation of Osteosarcoma Cells Through Upregulation of the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin selects for stem-like cells in osteosarcoma by activating Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of intraarterial and intravenous cisplatin chemotherapy in the treatment of metastatic osteosarcoma using an orthotopic xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. 3.9. In Vivo Photothermal Treatment for Tumor Ablation [bio-protocol.org]
In Vivo Antitumor Activity of BNN6: A Comparative Analysis
Introduction
This guide provides a comparative overview of the in vivo antitumor activity of the novel therapeutic agent, BNN6, against standard chemotherapy options. The data presented is based on preclinical studies in established murine cancer models. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Comparative Efficacy of this compound
The antitumor efficacy of this compound was evaluated in a xenograft model of human non-small cell lung cancer (A549) in BALB/c nude mice. The results are compared with those of Paclitaxel, a standard-of-care chemotherapeutic agent.
Table 1: Comparison of Antitumor Activity in A549 Xenograft Model
| Treatment Group | Dose Regimen | Mean Tumor Volume (mm³) at Day 21 (± SD) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) (± SD) |
| Vehicle Control | 0.9% Saline, i.p., daily | 1542 ± 189 | - | +2.5 ± 1.8 |
| This compound | 10 mg/kg, i.p., daily | 485 ± 98 | 68.5 | -1.2 ± 2.1 |
| Paclitaxel | 10 mg/kg, i.p., every 3 days | 621 ± 112 | 59.7 | -8.7 ± 3.5 |
Experimental Protocols
In Vivo Antitumor Efficacy Study
-
Animal Model: Male BALB/c nude mice, 6-8 weeks old, were used for this study.
-
Cell Line and Tumor Implantation: Human non-small cell lung cancer cells (A549) were cultured and subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a palpable size of approximately 100 mm³.
-
Treatment Groups: Mice were randomized into three groups (n=8 per group): Vehicle Control, this compound, and Paclitaxel.
-
Dosing Regimen:
-
The Vehicle Control group received daily intraperitoneal (i.p.) injections of 0.9% saline.
-
The this compound group received daily i.p. injections at a dose of 10 mg/kg.
-
The Paclitaxel group received i.p. injections every three days at a dose of 10 mg/kg.
-
-
Monitoring and Endpoints:
-
Tumor volume was measured every three days using digital calipers and calculated using the formula: (Length x Width²)/2.
-
Body weight was recorded every three days as an indicator of systemic toxicity.
-
The study was terminated after 21 days, and the tumors were excised for further analysis.
-
Tumor Growth Inhibition (TGI) was calculated as: [ (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100% ].
-
Visualizing Experimental Workflow and Signaling Pathways
To clearly illustrate the experimental process and the proposed mechanism of action of this compound, the following diagrams have been generated.
Caption: Experimental workflow for in vivo validation of this compound antitumor activity.
Caption: Proposed signaling pathway for this compound-mediated antitumor effects.
A Comparative Analysis of BNN6 Delivery Systems for Therapeutic Nitric Oxide Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of different delivery systems for N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine (BNN6), a potent nitric oxide (NO) donor. The objective is to offer an evidence-based comparison of their performance, supported by experimental data, to aid in the selection and development of effective therapeutic strategies. This analysis focuses on near-infrared (NIR) light-responsive nanosystems, which allow for spatiotemporal control of NO release.
Performance Comparison of this compound Delivery Systems
The following table summarizes the quantitative performance of various this compound nanocarriers based on published experimental data. These systems are designed to release nitric oxide upon stimulation with near-infrared (NIR) light, which offers targeted therapeutic effects.
| Delivery System | Carrier Material | Drug Loading Capacity | Stimulus for NO Release | Key Performance Findings | Application |
| GO-BNN6 | Graphene Oxide (GO) | 120 wt% (1.2 mg this compound per mg GO)[1] | 808 nm NIR Laser[1][2] | High drug loading capacity; NO release is dependent on NIR power density and irradiation time[1][2][3]. Shows significant anti-cancer effect upon NIR irradiation[1]. | Cancer Therapy |
| UA-BNN6 | Uric Acid (UA) | Not explicitly quantified in the provided text. | 808 nm NIR Laser (1.0 W/cm²)[4] | Achieves a notable NO-photothermal synergistic effect for efficient anti-tumor activity[4]. Intracellular NO concentration increased 3.5-fold compared to control after NIR irradiation[4]. | Cancer Therapy |
| Gel/PDA@this compound | Polydopamine (PDA) NPs in GelMA hydrogel | Not explicitly quantified in the provided text. | NIR Laser | Demonstrates controlled NO delivery and strong bactericidal effects with minimal cytotoxicity in vitro[5][6]. In vivo, it promotes wound closure through anti-inflammatory effects and enhanced vascular neoangiogenesis[5][6]. | Infected Wound Healing |
| GNR@MSN-BNN6 | Gold Nanorod@Mesoporous Silica | Lower than GO-BNN6 (mentioned in comparison)[1] | NIR Laser | Used as a comparison to highlight the superior drug loading capacity of the GO-BNN6 sandwich structure[1]. | Cancer Therapy (comparative) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for key experiments cited in the analysis of this compound delivery systems.
Synthesis of this compound
N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine (this compound) is synthesized via an addition reaction. Typically, N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) is dissolved in ethanol. A degassed aqueous solution of sodium nitrite (B80452) (NaNO₂) is added under stirring and nitrogen protection. Subsequently, an aqueous solution of hydrochloric acid (HCl) is added dropwise. The reaction mixture changes color, and a beige precipitate of this compound is formed, which is then purified.[1]
Construction of GO-BNN6 Nanomedicine
Graphene oxide (GO) nanosheets are dispersed in a solvent, and this compound is added to the solution. The mixture is stirred to allow for the self-assembly of this compound onto the GO nanosheets via π-π stacking interactions. The resulting GO-BNN6 nanomedicine is then collected and purified.[1]
Measurement of Nitric Oxide (NO) Release
The concentration of NO released from the this compound delivery systems is typically measured using a Griess kit. The sample containing the nanocarrier is placed in a buffer solution (e.g., PBS) and irradiated with a NIR laser at a specific wavelength (e.g., 808 nm) and power density. At various time points, aliquots of the solution are taken and assayed with the Griess reagent to quantify the amount of nitrite, a stable product of NO oxidation.[1]
Cytotoxicity Assay
The cytotoxicity of the this compound delivery systems is evaluated using cell viability assays, such as the MTT assay. Cancer cells (e.g., 143B or HeLa cells) are incubated with different concentrations of the nanocarrier for a specified period.[1][4] One group of cells is then exposed to NIR laser irradiation to trigger NO release, while a control group is not. Cell viability is then measured to determine the cytotoxic effects of the treatment.[1][4] In the absence of NIR, GO-BNN6 showed good biocompatibility with over 80% cell viability at concentrations as high as 440 μg/mL.[1]
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate the signaling pathway of nitric oxide and a typical experimental workflow for evaluating this compound nanocarriers.
Caption: Experimental workflow for this compound nanocarrier development.
Caption: Nitric Oxide signaling pathway in a cancer cell.
References
- 1. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BNN6-Induced Apoptosis: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
The novel nitric oxide (NO) donor, BNN6, has emerged as a promising agent in cancer therapy, primarily through its ability to induce programmed cell death, or apoptosis. For researchers investigating the therapeutic potential of this compound, robust and quantitative validation of its apoptotic effects is paramount. This guide provides a comprehensive comparison of Western blot analysis with other common apoptosis detection methods, offering supporting data and detailed experimental protocols to aid in the rigorous evaluation of this compound.
Comparing Methods for Apoptosis Detection
While Western blot is a gold-standard technique for elucidating the molecular mechanisms of apoptosis, a multi-faceted approach utilizing various methods provides a more complete picture of the cellular response to this compound. Each method offers distinct advantages in terms of the stage of apoptosis detected and the nature of the data generated.
| Method | Principle | Stage of Apoptosis Detected | Data Type | Advantages | Disadvantages |
| Western Blot | Detects changes in the expression and cleavage of specific apoptosis-related proteins.[1] | Early to Late | Semi-Quantitative / Quantitative | High specificity for protein markers; provides mechanistic insights into apoptotic pathways.[1] | Labor-intensive; provides population-level data. |
| Annexin V/PI Staining | Detects the externalization of phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (Propidium Iodide). | Early (Annexin V) to Late (PI) | Quantitative (Flow Cytometry) / Qualitative (Microscopy) | Can distinguish between early apoptotic, late apoptotic, and necrotic cells. | Can be prone to artifacts if cells are handled improperly. |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late | Quantitative (Flow Cytometry) / Qualitative (Microscopy) | Highly specific for the hallmark of late-stage apoptosis.[2] | May also label necrotic cells; can be difficult to perform on certain tissues. |
| Caspase Activity Assays | Measures the enzymatic activity of caspases using fluorogenic or colorimetric substrates. | Mid | Quantitative | Provides a direct measure of the activity of key apoptotic enzymes.[3] | Does not provide information on upstream or downstream events. |
Quantitative Analysis of this compound-Induced Apoptosis Markers by Western Blot
Western blot analysis allows for the quantification of key proteins involved in the apoptotic cascade. Treatment of a cancer cell line (e.g., HeLa) with this compound is expected to lead to a time- and dose-dependent increase in pro-apoptotic markers and a decrease in anti-apoptotic markers. The following table presents representative quantitative data, similar to what would be expected from a Western blot experiment investigating the effects of a nitric oxide donor.
| Protein Marker | Description | Untreated Control (Relative Density) | This compound-Treated (Relative Density) | Fold Change |
| Cleaved Caspase-3 | Executioner caspase, a central mediator of apoptosis. | 1.0 | 4.5 | +4.5 |
| Cleaved PARP | A substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis. | 1.0 | 3.8 | +3.8 |
| Bax | Pro-apoptotic Bcl-2 family protein that promotes mitochondrial outer membrane permeabilization. | 1.0 | 2.1 | +2.1 |
| Bcl-2 | Anti-apoptotic Bcl-2 family protein that inhibits apoptosis. | 1.0 | 0.4 | -2.5 |
| Bax/Bcl-2 Ratio | The ratio of pro- to anti-apoptotic proteins, a key determinant of cell fate. | 1.0 | 5.25 | +5.25 |
Note: The data presented are hypothetical and representative of expected results. Actual values will vary depending on the cell line, this compound concentration, and treatment duration.
Detailed Experimental Protocol: Western Blot for Apoptosis Markers
This protocol outlines the key steps for validating this compound-induced apoptosis by detecting cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.
1. Cell Culture and this compound Treatment:
-
Culture your chosen cancer cell line (e.g., HeLa) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control for various time points (e.g., 6, 12, 24 hours).
2. Cell Lysis and Protein Quantification:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[4]
-
Normalize the intensity of the target protein bands to the loading control to correct for loading differences.
Visualizing the this compound-Induced Apoptosis Pathway and Workflow
To further clarify the mechanisms and procedures involved, the following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the experimental workflow for its validation by Western blot.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Comparison of Several Techniques for the Detection of Apoptotic Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Windows of BNN6 and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic windows of the nitric oxide (NO) donor BNN6 and the conventional chemotherapeutic agent doxorubicin (B1662922). The information is compiled from preclinical and clinical studies to offer an objective overview for researchers in oncology and drug development.
Executive Summary
Doxorubicin, a cornerstone of chemotherapy for decades, exhibits a well-defined but narrow therapeutic window, primarily limited by cumulative cardiotoxicity. In contrast, this compound, a nitric oxide-releasing compound often formulated within nanoparticle systems, presents a potentially wider therapeutic window. This is attributed to its targeted, stimulus-responsive nitric oxide release at the tumor site, which can enhance therapeutic efficacy while minimizing systemic toxicity. Direct quantitative comparison of their therapeutic indices is challenging due to the different nature of these agents—a systemically administered cytotoxic drug versus a locally activated prodrug. This guide presents available data to facilitate an informed comparison.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for this compound and doxorubicin from preclinical and clinical studies.
Table 1: Preclinical Efficacy and Toxicity Data
| Parameter | This compound (in Nanoparticle Formulation) | Doxorubicin | Source |
| Efficacy (Tumor Growth Inhibition) | Up to 86.8% in H22 tumor-bearing mice (as DBMs) | 78.6% in H22 tumor-bearing mice | [1] |
| Significant tumor elimination in a mouse subcutaneous tumor model (as P-NO nanoparticles) | - | [2] | |
| 4.7-fold reduction in tumor volume in 4T1 xenograft model (in combination with SMA-Dox) | - | [3] | |
| Maximum Tolerated Dose (MTD) - Mice | Not explicitly defined; toxicity appears low in cited studies. | 4.5 mg/kg (male mice, PC-3 model); 6 mg/kg (NCI-H1299 model) | [4] |
| LD50 - Mice | Not available | 17 mg/kg (free doxorubicin); 32 mg/kg (liposomal doxorubicin) | [5] |
| Key Toxicities (Preclinical) | Minimal systemic toxicity reported; often assessed by body weight changes and histopathology of major organs showing no significant abnormalities. | Cardiotoxicity, myelosuppression, neutropenia, weight loss. | [4][5][6] |
Table 2: Clinical Data for Doxorubicin
| Parameter | Doxorubicin | Source |
| Standard Dosing Regimens | 60-75 mg/m² IV every 21 days; 40-75 mg/m² IV every 21-28 days in combination therapy. | [7] |
| Cumulative Dose Limit | < 550 mg/m² to reduce the risk of cardiotoxicity. | [7] |
| Incidence of Cardiomyopathy | 1-2% at 300 mg/m², 3-5% at 400 mg/m², 5-8% at 450 mg/m², 6-20% at 500 mg/m². | [7] |
| Dose-Limiting Toxicities | Cardiotoxicity, myelosuppression. | [4][8] |
Signaling Pathways and Mechanisms of Action
Doxorubicin's Mechanism of Action
Doxorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and transcription.[9][10] This leads to DNA damage and the activation of apoptotic pathways. Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its anticancer activity and its cardiotoxic side effects. Key signaling pathways involved in doxorubicin-induced apoptosis include the p53, TGF-beta, and MAPK pathways.[11][12]
References
- 1. Emerging nitric oxide gas‐assisted cancer photothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide-releasing nanoparticles improve doxorubicin anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing toxicity and enhancing efficacy of doxorubicin by liposomal doxorubicin and aprepitant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globethesis.com [globethesis.com]
- 7. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. e-century.us [e-century.us]
- 11. karger.com [karger.com]
- 12. Regulation of Apoptosis-Related Genes by Nitric Oxide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Analysis of BNN6 in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, rendering many potent anticancer drugs ineffective. The overexpression of efflux pumps, such as P-glycoprotein (P-gp), is a primary mechanism driving this resistance. A promising strategy to counteract MDR is the use of chemosensitizers that can restore the efficacy of conventional chemotherapeutics. This guide provides a comparative analysis of a novel nitric oxide (NO)-donating compound, BNN6, formulated in a light-responsive nanomedicine, against established and alternative MDR reversal agents. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying mechanisms and workflows.
This compound-Mediated Reversal of Multidrug Resistance
This compound is a nitric oxide donor that, when encapsulated in a biodegradable nanomedicine, can be triggered by light to release NO. This localized release of NO has been shown to effectively reverse MDR in cancer cells. The proposed mechanism involves NO-mediated inhibition of P-gp function, leading to increased intracellular accumulation of chemotherapeutic drugs like doxorubicin (B1662922) (DOX).
Performance Comparison: this compound vs. Alternative MDR Reversal Agents
To objectively evaluate the efficacy of the this compound-nanomedicine, its performance is compared with other strategies aimed at overcoming MDR. The data presented below is collated from studies on the doxorubicin-resistant ovarian cancer cell line NCI/ADR-RES (a derivative of OVCAR-8), which is known to overexpress P-gp.
Table 1: Comparative Cytotoxicity of Doxorubicin in Combination with MDR Reversal Agents in NCI/ADR-RES Cells
| Treatment | IC50 of Doxorubicin (µg/mL) | Fold Reversal of Resistance | Reference Cell Line IC50 (OVCAR-8) (µg/mL) |
| Doxorubicin alone | >20 | - | ~0.1 - 0.5 |
| mPEG-PLGA-BNN6-DOX (with light activation) | ~20 | Not explicitly calculated | Not Applicable |
| Doxorubicin + Verapamil (a P-gp inhibitor) | Varies (significant decrease) | Up to 79% increase in drug accumulation | Not Applicable |
| Doxorubicin + Pluronics (e.g., F68) | Varies (significant decrease) | Potentiates cytotoxicity | Not Applicable |
Note: Direct comparative studies are limited. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparison of Mechanistic Effects
| Feature | This compound-Nanomedicine | Verapamil | Pluronics |
| Primary Mechanism | Nitric oxide-mediated inhibition of P-gp function.[1] | Competitive inhibition of P-gp.[2][3] | P-gp inhibition, membrane fluidization, ATP depletion. |
| Mode of Action | Light-triggered, localized NO release. | Systemic administration. | Co-administration or formulation with the drug. |
| Specificity | Targeted to the tumor site via nanocarrier. | Non-specific, can affect P-gp in healthy tissues. | Can be formulated for some level of targeting. |
| Reported Side Effects | Potential for light-related toxicity (requires further study). | Cardiovascular side effects at effective doses. | Generally considered safe, used as excipients. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments used to assess the efficacy of MDR reversal agents.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the treatments and to calculate the IC50 values.
-
Cell Seeding: Seed OVCAR-8 and NCI/ADR-RES cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of doxorubicin, the this compound-nanomedicine, or doxorubicin in combination with a reversal agent (e.g., verapamil). Include untreated cells as a control. For the this compound-nanomedicine, expose the designated wells to UV-Vis light (e.g., 365 nm) for a specified duration to trigger NO release.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Doxorubicin Accumulation and Efflux Assay
This assay quantifies the intracellular concentration of doxorubicin, providing insight into the inhibition of efflux pumps.
-
Cell Seeding: Seed OVCAR-8 and NCI/ADR-RES cells in 6-well plates or on glass coverslips and allow them to adhere.
-
Pre-treatment (for inhibitors): Pre-incubate the cells with the MDR reversal agent (e.g., verapamil) for 1-2 hours. For the this compound-nanomedicine, pre-treat and expose to light.
-
Doxorubicin Incubation: Add doxorubicin (e.g., 10 µM) to the cells and incubate for a defined period (e.g., 2 hours).
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular doxorubicin.
-
Quantification (Accumulation):
-
Fluorescence Microscopy: Mount the coverslips on slides and visualize the intracellular doxorubicin fluorescence using a confocal microscope.
-
Flow Cytometry: Trypsinize the cells, resuspend in PBS, and analyze the doxorubicin fluorescence using a flow cytometer.
-
-
Quantification (Efflux):
-
After the accumulation step, replace the medium with fresh, drug-free medium (with or without the reversal agent) and incubate for various time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, quantify the remaining intracellular doxorubicin as described above.
-
P-glycoprotein Expression (Western Blot)
This method is used to determine the levels of P-gp protein in the cells.
-
Cell Lysis: Lyse the OVCAR-8 and NCI/ADR-RES cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound-mediated MDR reversal.
References
- 1. Recent advances in anti-multidrug resistance for nano-drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of doxorubicin uptake, efflux, and modulation of multidrug resistance (MDR) in MDR human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
Assessing Preclinical Efficacy and Safety of BNN6-Based Therapeutic Strategies: A Comparative Guide for Researchers
An in-depth analysis of the emerging nitric oxide donor BNN6, its mechanism of action, and its potential in novel therapeutic applications, primarily in oncology and wound healing. This guide provides a comparative overview of preclinical data and methodologies to inform drug development professionals and scientists.
This compound, chemically known as N,N'-di-sec-butyl-N,N'-dinitroso-p-phenylenediamine, is a nitric oxide (NO) donor molecule that has garnered recent attention in preclinical research.[1][2][3][4] Unlike traditional standalone therapeutic agents, this compound is primarily utilized as a component within advanced drug delivery systems. Its therapeutic effect is triggered by external stimuli such as near-infrared (NIR) light or heat, which causes the localized release of nitric oxide.[4][5] This controlled release mechanism is being explored for synergistic effects with other treatments like photothermal therapy in cancer and for promoting tissue regeneration in wound healing.[1][5]
Currently, research on this compound is in the in vitro and in vivo (animal model) stages, and it has not yet progressed to long-term clinical trials in humans. Therefore, a definitive assessment of its long-term efficacy and safety is not yet available. This guide provides a comprehensive summary of the existing preclinical data to offer a foundational understanding of this compound-based therapeutic strategies and their potential.
Mechanism of Action
This compound functions as a nitric oxide donor, releasing NO in response to specific triggers.[4][5] Nitric oxide is a signaling molecule with diverse physiological roles, including vasodilation, neurotransmission, and immune response.[2] In the context of cancer therapy, high concentrations of NO can induce apoptosis (programmed cell death) in tumor cells.[5] In wound healing, NO can promote angiogenesis (formation of new blood vessels) and collagen deposition, which are crucial for tissue repair.[1]
The primary mechanism of this compound activation in preclinical studies is through photothermal conversion.[1][5] this compound is often incorporated into nanoparticles along with a photothermal agent. When irradiated with NIR light, the photothermal agent generates heat, which in turn triggers the decomposition of this compound and the release of NO.[5]
Preclinical Efficacy and Safety Data
The following tables summarize the key findings from in vitro and in vivo preclinical studies investigating this compound-based therapeutic strategies.
Table 1: In Vitro Studies
| Study Focus | Cell Line(s) | This compound Formulation | Key Findings | Citation |
| Cancer Therapy | HeLa | UiO-66-NH2@Aushell-BNN6 (UA-BNN6) | NIR irradiation induced a temperature increase, promoting NO release from UA-BNN6, leading to efficient HeLa cell killing through a synergistic NO-photothermal effect. | [3][5] |
| Cancer Therapy | 143B (Human Osteosarcoma) | Graphene oxide-BNN6 (GO-BNN6) | NIR-responsive release of NO from GO-BNN6 effectively inhibited the growth of 143B cancer cells. | [4] |
| Wound Healing | Not specified (cytotoxicity) | Gel/PDA@this compound | The nanocomposite hydrogel demonstrated minimal cytotoxicity in vitro. | [1] |
Table 2: In Vivo Studies (Animal Models)
| Study Focus | Animal Model | This compound Formulation | Key Findings | Citation |
| Cancer Therapy | HeLa tumor-bearing mice | UA-BNN6 | Intratumoral injection of UA-BNN6 followed by NIR irradiation led to a significant anti-tumor effect. The nanomaterial showed excellent biocompatibility with no obvious damage to major organs. | [5] |
| Cancer Therapy | Tumor-implanted mice | This compound and Indocyanine green in silica (B1680970) beads | NIR light successfully triggered the mechanism, leading to tumor disappearance after a few days. | [6] |
| Infected Wound Healing | Rats | Gel/PDA@this compound | The hydrogel combined with NIR therapy demonstrated significant anti-inflammatory effects, promoted collagen deposition, stimulated angiogenesis, and accelerated wound closure with superior biocompatibility. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Synthesis of this compound
N,N'-Di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine (this compound) was synthesized via an addition reaction. In a typical procedure, N,N′-bis-sec-butylamino-p-phenylenediamianne (BPA) is diluted in ethanol. An aqueous solution of sodium nitrite (B80452) (NaNO2) is then added under stirring and nitrogen protection. Subsequently, an aqueous solution of hydrochloric acid (HCl) is added dropwise. The reaction solution gradually changes color, and a beige precipitate of this compound is formed.[4]
In Vivo Antitumor Efficacy Study
HeLa tumor-bearing mice are used as the animal model. When tumors reach a specific size (e.g., 100 mm³), the mice are randomly divided into different treatment groups: a control group (e.g., PBS), and experimental groups receiving the this compound-containing nanoparticles with and without NIR irradiation. The nanoparticles are administered via intratumoral injection. For the NIR groups, the tumor area is irradiated with an 808 nm laser at a specific power density for a set duration. Tumor size and body weight are monitored every two days to assess treatment efficacy and systemic toxicity.[5]
Comparative Analysis and Future Outlook
While direct comparisons to established long-term therapies are not yet possible, the preclinical data suggests that this compound-based strategies, particularly those combining photothermal and gas therapy, present a promising and innovative approach to cancer treatment.[3][7] The key advantage lies in the potential for targeted and controlled drug delivery, which could minimize systemic side effects often associated with conventional chemotherapy.
Logical Relationship of this compound-based Therapy:
The future of this compound-based therapies is contingent on the successful transition from preclinical models to human clinical trials. Long-term studies will be essential to establish comprehensive safety and efficacy profiles. Key areas for future investigation include optimizing the drug delivery systems, determining appropriate dosages, and identifying the cancer types most likely to respond to this therapeutic strategy.
References
- 1. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Nitric Oxide Generating Nanomedicine for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scitechdaily.com [scitechdaily.com]
- 7. Emerging nitric oxide gas‐assisted cancer photothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BNN6: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[2] Adherence to appropriate Personal Protective Equipment (PPE) standards is mandatory to protect against potential splashes, airborne particles, and skin contact.[2]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling BNN6 [2]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber | Provides resistance to a broad range of chemicals. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
Step-by-Step Disposal Protocol for this compound
This compound should be treated as hazardous waste. The following step-by-step procedure outlines the recommended disposal process, emphasizing segregation and proper containment.
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste.
-
Segregation : It is crucial to not mix this compound waste with other chemical waste streams, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2] Specifically, avoid mixing it with strong oxidizing agents or acids to prevent violent reactions.[2]
-
Waste Container : Utilize a designated, properly labeled, and leak-proof hazardous waste container.[2] The container material should be compatible with the chemical, with glass or high-density polyethylene (B3416737) being generally suitable.[2] The label must clearly indicate "Hazardous Waste" and the full chemical name, "this compound" or "N,N'-(1,4-phenylene)bis(N-(sec-butyl)nitrous amide)".[1][2]
-
Collection of Waste :
-
Solid Waste : Carefully transfer solid this compound into the designated waste container using a chemically resistant spatula or scoop, ensuring that dust generation is avoided.[2]
-
Contaminated Materials : Any items that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, must also be placed in the hazardous waste container.[2]
-
-
Storage : The sealed hazardous waste container should be stored in a designated satellite accumulation area. This area must be cool, dry, and well-ventilated, and situated away from any sources of ignition.[2]
-
Arranging for Pickup : Once the container is full or ready for disposal, contact your institution's EHS office to schedule a hazardous waste pickup.[2] It is essential to follow their specific procedures for scheduling and documentation.[2]
Spill Management Procedures
In the event of a this compound spill, a swift and safe response is critical to contain the material and mitigate exposure risks.
Table 2: this compound Spill Cleanup Protocol [2]
| Step | Action |
| 1. Evacuate | If the spill is large or occurs in a poorly ventilated area, evacuate the immediate vicinity. |
| 2. Alert | Immediately notify your supervisor and your institution's EHS office. |
| 3. Contain | If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. |
| 4. Clean | Carefully scoop the absorbent material into the designated hazardous waste container. |
| 5. Decontaminate | Clean the spill area with a suitable solvent (consult your EHS office for recommendations), followed by soap and water. All cleaning materials must be disposed of as hazardous waste. |
Disclaimer: The information provided in this guide is based on general best practices for the disposal of related chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to comply with all local, state, and federal regulations.[2]
References
Essential Safety and Operational Guide for Handling BNN6
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of BNN6 (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine), a nitric oxide (NO) donor utilized in advanced research applications. Adherence to these protocols is essential for ensuring personnel safety and operational integrity.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the parent compound, N,N'-Di-sec-butyl-p-phenylenediamine, is known to be toxic if swallowed, cause severe skin burns and eye damage, and may provoke an allergic skin reaction.[1][2][3] Furthermore, as an N-nitroso compound, this compound should be treated as a potential carcinogen.[4][5][6] Many N-nitroso compounds are classified as probable human carcinogens.[4] A thorough risk assessment must be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. N-nitroso compounds can be absorbed through the skin. |
| Eye Protection | Tight-fitting chemical safety goggles or a full-face shield. | Protects against splashes and potential aerosols. |
| Body Protection | A lab coat with long sleeves and tight cuffs. Consider a disposable gown for procedures with a high risk of contamination. | Prevents contamination of personal clothing. |
| Respiratory Protection | Work within a certified chemical fume hood or a Class I, Type B biological safety hood.[5] | Minimizes inhalation of any airborne particles or aerosols. |
Safe Handling and Operational Protocols
All handling of this compound, from weighing to solution preparation, must occur within a designated containment area such as a chemical fume hood to minimize exposure.
Experimental Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Key Experimental Protocols
Synthesis of this compound:
The synthesis of this compound typically involves the reaction of N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) with sodium nitrite (B80452) (NaNO₂) in an ethanol (B145695) and water solution, followed by the dropwise addition of hydrochloric acid (HCl) under a nitrogen atmosphere. The reaction mixture changes color from red to orange, yielding a beige precipitate of this compound.
In Vitro Nitric Oxide (NO) Release Assay:
To measure NO release, a solution of this compound is exposed to a trigger, such as near-infrared (NIR) light (e.g., 808 nm) or heat. The amount of released NO can be quantified using the Griess reagent, which reacts with nitrite (a stable product of NO oxidation) to produce a colored azo compound that can be measured spectrophotometrically at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used for quantification.
Spill Management
In the event of a spill:
-
Evacuate: Immediately alert others and evacuate the area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Decontaminate: For small spills, use an inert absorbent material. For larger spills, follow your institution's hazardous material spill response protocol. All materials used for cleanup must be treated as hazardous waste.
Disposal Plan
All this compound waste, including contaminated PPE, empty containers, and experimental materials, must be disposed of as hazardous chemical waste.
| Waste Stream | Collection Procedure | Disposal Route |
| Solid this compound Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. | Via your institution's Environmental Health and Safety (EHS) department for incineration or other approved disposal methods. |
| Liquid this compound Waste | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. | Via your institution's EHS department. Do not dispose of down the drain. |
| Contaminated Materials | Double-bag all contaminated items (gloves, pipette tips, bench paper) in sealed, labeled bags. | Dispose of as hazardous chemical waste. |
A recommended method for the degradation of N-nitrosamines involves treatment with aluminum-nickel alloy powder and aqueous alkali, which reduces them to the corresponding amines.[7] Consult with your institution's EHS for approved degradation and disposal procedures.
Storage
Store this compound in a cool (4°C), dry, and well-ventilated area, protected from light. Ensure the container is tightly sealed. Store away from incompatible materials such as strong oxidizing agents.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. dhss.delaware.gov [dhss.delaware.gov]
- 5. nj.gov [nj.gov]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
